4-Cyanostilbene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H11N |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(2-phenylethenyl)benzonitrile |
InChI |
InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H |
InChI Key |
WQUHPLQCUQJSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Significance of Stilbene Derivatives in Photochemistry and Materials Science
Stilbene (B7821643) and its derivatives represent a class of organic compounds, with a core structure of 1,2-diphenylethene, that have garnered significant attention in various scientific fields due to their unique photophysical and photochemical properties. ontosight.aiwiley-vch.deresearchgate.netnih.gov These compounds are known for their applications in the manufacturing of industrial dyes, optical brighteners, and scintillators. wiley-vch.de The light-emitting capabilities of certain stilbene derivatives make them valuable components in dyes, liquid crystal displays (LCDs), and light-emitting diodes (LEDs). virginia.edusciengine.comciac.jl.cn
In the realm of photochemistry, stilbene derivatives are particularly noted for their ability to undergo photoisomerization, a process where light induces a reversible transformation between their trans and cis isomers. wiley-vch.deresearchgate.net This photochromism is a key feature that allows for the development of light-responsive materials and molecular switches. wiley-vch.de The excited-state dynamics of stilbenes, which involve twisting around the central double bond, have been extensively studied to understand the fundamental principles of photochemical reactions. wiley-vch.de
Furthermore, the introduction of various functional groups onto the stilbene backbone allows for the fine-tuning of its electronic and optical properties. wiley-vch.de This has led to the development of stilbene-based materials with applications in biomedical imaging and as fluorescent probes. ontosight.aismolecule.com For instance, hydroxylated stilbene derivatives, known as stilbenoids, are naturally occurring compounds in plants that act as phytoalexins, providing defense against pathogens. wiley-vch.denih.gov The versatility in synthesizing a wide array of stilbene derivatives has cemented their importance in both fundamental research and the development of advanced materials. wiley-vch.devirginia.edu
Overview of Electron Donor Acceptor Systems and π Conjugated Frameworks in Organic Chromophores
Organic chromophores, molecules that absorb and emit light, are fundamental to the development of a wide range of optoelectronic technologies. beilstein-journals.orgrsc.org A key strategy in designing highly efficient organic chromophores involves the creation of electron donor-acceptor (D-A) systems within a π-conjugated framework. beilstein-journals.orgnitrkl.ac.in This architecture consists of an electron-donating group and an electron-accepting group connected by a bridge of alternating single and double bonds, known as a π-conjugated system. smolecule.combeilstein-journals.org
This D-A arrangement facilitates a phenomenon called intramolecular charge transfer (ICT), where upon photoexcitation, an electron moves from the donor to the acceptor moiety. beilstein-journals.orgworldscientific.com This charge transfer process is crucial as it leads to a large change in the dipole moment between the ground and excited states, which in turn governs the photophysical properties of the chromophore, such as its absorption and emission wavelengths. beilstein-journals.orgacs.org The efficiency of this ICT is influenced by the strength of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge. beilstein-journals.org
π-conjugated frameworks provide the necessary pathway for this electron delocalization, and their structural rigidity and planarity can significantly impact the chromophore's performance. rsc.orgacs.org Materials built from these systems are being explored for a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors. smolecule.combeilstein-journals.org The ability to synthetically modify the donor, acceptor, and π-bridge allows for precise control over the electronic and optical properties, enabling the design of materials tailored for specific functions. rsc.orgnitrkl.ac.in
Rationalizing the Research Focus on 4 Cyanostilbene Architectures
Established Synthetic Pathways for this compound Scaffolds
The construction of the fundamental this compound framework relies on several well-established chemical reactions. These pathways provide reliable access to the core structure, which can then be further modified.
The Knoevenagel condensation is a cornerstone reaction for the synthesis of α-cyanostilbenes, which are isomers of this compound where the cyano group is attached to the vinyl carbon. This reaction typically involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as a substituted phenylacetonitrile, with an aromatic aldehyde.
A common procedure involves reacting a substituted benzaldehyde (B42025) with a compound like 2-(4-((diphenylamino)phenyl)acetonitrile in the presence of a basic catalyst. researchgate.net For instance, the synthesis of various α-cyanostilbene derivatives has been achieved by stirring the respective benzaldehydes and 2-(4-((diphenylamino)phenyl)acetonitrile at room temperature for 24 hours, leading to the formation of the desired product as a precipitate which can be purified by filtration and washing. researchgate.net This method is widely employed due to its operational simplicity and the ability to generate a diverse library of α-cyanostilbene derivatives by varying the starting aldehydes and acetonitriles. researchgate.netrsc.org The reaction is often characterized by high yields and can be performed under mild conditions. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| Substituted Benzaldehyde | Substituted Phenylacetonitrile | Base, Room Temperature | α-Cyanostilbene | researchgate.netrsc.org |
| Aldehydes | Ethyl Cyanoacetate / Malononitrile (B47326) | Triphenylphosphine, Solvent-free, Microwave | (E)-α-Cyanoacrylates / Acrylonitriles | organic-chemistry.org |
This table presents examples of Knoevenagel condensation reactions for synthesizing cyanostilbene-related structures.
Controlling the stereochemistry of the central carbon-carbon double bond to selectively produce either the E (trans) or Z (cis) isomer is crucial for tuning the properties of this compound derivatives. The spatial arrangement of the aromatic rings significantly influences the molecule's photophysical and material properties.
The synthesis of the thermodynamically more stable E-isomer is often more straightforward. One efficient method is a microwave-induced Hunsdiecker-type reaction. This involves the reaction of 3-arylpropenoic acids with N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate, which can yield (E)-β-arylvinyl bromides in very short reaction times (1-2 minutes). organic-chemistry.org These vinyl bromides can then be used as precursors in coupling reactions to form the final cyanostilbene product. Other established methods for creating C=C double bonds, such as the Wittig reaction, Heck coupling, and Horner-Wadsworth-Emmons reaction, can also be adapted to favor the formation of the E-isomer. researchgate.net
The synthesis of the less stable Z-isomer is more challenging and often requires specific kinetic control. Continuous photoirradiation can be used to induce E to Z isomerization. rhhz.net In some systems, the Z-isomer can be stabilized through the introduction of specific donor-acceptor groups that influence the molecule's excited state. nih.gov For example, the Julia-Kocienski olefination using specific reagents like 1-methyl-1H-tetrazol-5-yl alkyl sulfones has been shown to produce trisubstituted (Z)-alkenes with high stereoselectivity. thieme-connect.com
| Isomer | Synthetic Method | Key Reagents/Conditions | Outcome | Reference |
| E | Microwave-induced Hunsdiecker-type | 3-Arylpropenoic acids, NBS, LiOAc (cat.) | High stereoselectivity for E-isomer | organic-chemistry.org |
| E/Z | Photoirradiation | UV or visible light | Reversible isomerization between E and Z forms | rhhz.net |
| Z | Julia-Kocienski Olefination | Unsymmetrical ketones, 1-methyl-1H-tetrazol-5-yl alkyl sulfones, LiHMDS | High stereoselectivity for Z-alkenes | thieme-connect.com |
This table summarizes key methods for the stereoselective synthesis of E and Z isomers.
Functionalization Strategies and Peripheral Substituent Incorporation
The properties of this compound can be extensively modified by introducing various functional groups onto the aromatic rings. This functionalization allows for the rational design of molecules with tailored electronic and photophysical characteristics.
Donor-acceptor (D-A) architectures are commonly created by incorporating electron-donating groups, such as amino or carbazole (B46965) moieties, and electron-withdrawing groups. rsc.org For example, novel donor-acceptor conjugates have been synthesized by incorporating two α-cyanostilbene units into an indolo[3,2-b]carbazole (B1211750) core, resulting in molecules with distinct intramolecular charge transfer (ICT) character and solvatochromism. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for this purpose. The Heck coupling, for instance, can be used to form the stilbene backbone by reacting a bromobenzene (B47551) derivative with a styrene (B11656) derivative in the presence of a palladium catalyst. Similarly, Suzuki coupling is employed to connect different aromatic fragments, enabling the construction of complex, highly conjugated systems. rsc.org
These functionalization strategies are critical for developing materials for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging, as the nature and position of the substituents directly control properties like emission color, quantum yield, and environmental sensitivity. rsc.orgthieme-connect.com
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of this compound and its derivatives. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. cem.comundip.ac.id Knoevenagel condensations and Hunsdiecker-type reactions, for example, can be performed under microwave irradiation, often leading to significantly reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. organic-chemistry.orgorganic-chemistry.org
Solvent-free synthesis , particularly using mechanochemical methods like ball milling, offers a significant environmental advantage by eliminating the need for large quantities of volatile and often toxic organic solvents. rsc.orgrsc.org This technique involves the grinding of solid reactants together, where the mechanical energy initiates the chemical reaction. This approach not only minimizes waste but can also lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. rsc.org These solvent-less strategies are being increasingly applied to access a wide range of organic molecules, including those with pharmaceutical importance. researchgate.net
| Green Approach | Reaction Type | Advantages | Reference |
| Microwave Irradiation | Knoevenagel Condensation | Shorter reaction times, high yields, solvent-free option | organic-chemistry.orgcem.com |
| Microwave Irradiation | Hunsdiecker-type Reaction | Rapid (1-2 min), high yields, improved stereoselectivity | organic-chemistry.org |
| Ball Milling | General Organic Synthesis | Solvent-free, reduced waste, unique reactivity | rsc.orgrsc.org |
This table highlights green chemistry approaches in the synthesis of cyanostilbene and related compounds.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful computational tools for investigating the electronic structure and properties of molecules like this compound. researchgate.netrsc.org These methods allow for a detailed understanding of both the ground and excited electronic states, providing insights into the molecule's geometry, vibrational modes, and optical characteristics. researchgate.netnih.gov
Ground State Geometry Optimization and Vibrational Frequency Calculations
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.commaterialssquare.com For this compound and its derivatives, this process is typically carried out using DFT methods. nih.govmdpi.com The optimization ensures that the calculated properties are representative of the molecule in its most stable conformation.
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve a dual purpose: they confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and they predict the molecule's infrared (IR) and Raman spectra. nih.govfaccts.de The agreement between calculated and experimental vibrational spectra can validate the computational methodology used. nih.gov For instance, in a study of various cyanostilbene derivatives, geometry optimizations and subsequent frequency calculations were performed at the B3LYP/6-31+G(d,p) level of theory in the gaseous state, confirming all reported geometries as true minima. nih.gov
Excited State Geometry and Electronic Structure Calculations
While DFT is adept at describing the ground state, TD-DFT is the more common and cost-effective method for exploring excited states. diva-portal.orgjoaquinbarroso.comscm.com This is crucial for understanding a molecule's photophysical properties, such as absorption and emission of light. joaquinbarroso.com TD-DFT calculations can determine the geometries of excited states, which can differ significantly from the ground state geometry. acs.org
The process involves calculating vertical excitations from the optimized ground state geometry, in line with the Franck-Condon principle, which states that electronic transitions occur much faster than nuclear motion. joaquinbarroso.com To understand emission properties, the geometry of the excited state must be optimized. joaquinbarroso.comfaccts.de For example, in studies of cyanostilbene derivatives, TD-DFT has been employed to investigate absorption characteristics and the influence of different molecular components on these properties. nih.gov The choice of the specific excited state to be optimized is crucial and is typically the first excited state unless otherwise specified. joaquinbarroso.comfaccts.de
Functional Selection and Basis Set Considerations for Computational Accuracy
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. ijop.irstackexchange.com The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.
A variety of functionals exist, each with its strengths and weaknesses. For instance, global hybrids like B3LYP and PBE0, and range-separated hybrids like CAM-B3LYP have been used to study cyanostilbene systems. nih.govdiva-portal.org The selection of a functional is often guided by benchmarking against experimental data or higher-level theoretical methods. ijop.ir In one study, several functionals (B3LYP, CAM-B3LYP, PBE0, and BMK) were tested with the 6-31+G(d,p) basis set to accurately simulate the experimental absorption maxima of cyanostilbene derivatives in solution. nih.gov
The choice of basis set is also critical. Larger basis sets, such as those including diffuse and polarization functions (e.g., 6-31+G(d,p), aug-cc-pVTZ), generally provide more accurate results but at a higher computational cost. diva-portal.orgijop.irnih.gov The inclusion of diffuse functions is particularly important for describing anions and long-range interactions, while polarization functions allow for more flexibility in the orbital shapes. stackexchange.com The B3LYP functional paired with the 6-31G(d,p) basis set has been a common choice for optimizing the geometry and determining the energy levels of cyanostilbene derivatives. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org Analysis of these orbitals provides valuable insights into charge transfer characteristics, chemical reactivity, and optoelectronic properties. nih.govirjweb.com
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. irjweb.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. irjweb.com In donor-π-acceptor (D-π-A) systems like many cyanostilbene derivatives, the spatial distribution of the HOMO and LUMO provides a clear picture of intramolecular charge transfer (ICT). nih.govresearchgate.net
For many cyanostilbene derivatives, the HOMO is typically localized on the electron-donating part of the molecule and a portion of the π-bridge, while the LUMO is spread across the electron-accepting unit and the remainder of the π-bridge. nih.gov For example, in triphenylamine-based cyanostilbenes, electron density in the HOMO is distributed over the entire molecule, but upon photoexcitation, the LUMO's electron density shifts towards the acceptor side. acs.org
Table 1: Calculated HOMO and LUMO Energies for Select Cyanostilbene Derivatives
| Molecule | HOMO (eV) | LUMO (eV) |
|---|---|---|
| P6a | -5.214 | -3.062 |
| P6b | -5.216 | -3.257 |
| AIE-1 | - | - |
Data derived from a study on positional isomers of cyanostilbene derivatives. nih.gov
Energy Gap Determination and Implications for Charge Transfer
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEHL), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally indicates higher reactivity and a greater ease of intramolecular charge transfer. mdpi.comirjweb.com This gap can be correlated with the molecule's electronic absorption properties. researchgate.net
The HOMO-LUMO gap can be tuned by modifying the molecular structure, such as changing the π-linker or the position of substituents. nih.gov For instance, studies on cyanostilbene isomers have shown that altering the position of the cyano group can significantly affect the LUMO energy and, consequently, the HOMO-LUMO gap. nih.gov A smaller gap often corresponds to a red-shift (shift to longer wavelengths) in the absorption spectrum, indicating that less energy is required for electronic excitation. researchgate.net The process of charge transfer within the molecule is directly explained by the HOMO-LUMO energy gap. uomustansiriyah.edu.iq
Table 2: HOMO-LUMO Energy Gaps for Select Cyanostilbene Derivatives
| Molecule | ΔEHL (eV) |
|---|---|
| P1a | 2.489 |
| P6a | 2.151 |
| P7a | 2.188 |
| P6b | 1.960 |
| P7b | 1.963 |
| P9b | 1.974 |
| AIE-1 | 3.612 |
Data compiled from studies on cyanostilbene derivatives, highlighting the impact of structural changes on the energy gap. nih.govmdpi.com
Intramolecular Charge Transfer (ICT) Character Elucidation
The electronic structure of this compound and its derivatives is characterized by a significant intramolecular charge transfer (ICT) upon photoexcitation. The presence of electron-donating and electron-accepting moieties, bridged by a π-conjugated system, facilitates this phenomenon. The cyano group (-CN) acts as a strong electron-withdrawing group, while the rest of the stilbene skeleton can act as the donor part. pku.edu.cn This donor-acceptor (D-A) architecture is fundamental to its photophysical properties. pku.edu.cn Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to a substantial redistribution of electron density. This excited state, often referred to as the ICT state, is significantly more polar than the ground state. researchgate.net
In substituted cyanostilbenes, such as those with an amino group, this charge transfer is even more pronounced, creating a strong "push-pull" system. The nature of the excited state has been a subject of extensive research, with discussions revolving around whether it is a planar ICT state or a twisted intramolecular charge transfer (TICT) state, where rotation around single bonds leads to a geometrically relaxed, highly polar state. marquette.eduacs.org Computational studies suggest that for some derivatives, an increase in solvent polarity can promote the conversion from a locally excited (LE) state to a more stable CT state. marquette.edu The stabilization of this CT excited state can, in turn, influence the molecule's photostability by suppressing E/Z isomerization, which typically occurs from a higher-energy locally excited state. pku.edu.cn
The transition from the ground state to an excited state in cyanostilbene systems involves a significant reorganization of electron density, a key feature of intramolecular charge transfer. quora.comlibretexts.org Computational analyses, particularly through the examination of frontier molecular orbitals (HOMO and LUMO), provide a clear picture of this redistribution.
In the ground state, the electron density of the HOMO is typically distributed across the entire π-conjugated framework of the molecule. acs.org However, upon photoexcitation, the electron density distribution in the LUMO shows a distinct shift. For α-cyanostilbenes, it has been demonstrated that the electron density of the LUMO is polarized towards the acceptor side of the molecule, which includes the cyano group. acs.org
This shift from a delocalized distribution in the HOMO to a more localized, polarized distribution in the LUMO is the hallmark of a charge-transfer excitation. The degree of this charge separation dictates the change in dipole moment between the ground and excited states. For donor-acceptor substituted stilbenes, this change can be substantial, with the dipole moment increasing significantly in the excited state. researchgate.net
A summary of typical electron density distribution characteristics is presented below:
| Molecular Orbital | State | Typical Electron Density Distribution |
| HOMO | Ground State | Delocalized across the entire π-conjugated system. |
| LUMO | Excited State | Polarized and inclined toward the electron-acceptor moiety (cyano group). acs.org |
Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. uni-muenchen.de The MESP is calculated as the force exerted on a positive test charge by the molecule's nuclei and electrons, providing a map of electrostatic potential on the electron density surface. uni-muenchen.dereed.edu Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.deresearchgate.net
For cyanostilbene derivatives, MESP maps reveal distinct electrostatic features corresponding to the donor and acceptor parts of the molecule. Theoretical studies on D-π-A type cyanostilbene isomers show clear regions of negative and positive potential. researchgate.net
Key MESP Features in Cyanostilbene Systems:
Negative Potential: The most negative potential is typically localized around the nitrogen atom of the cyano group (-C≡N). This high electron density makes it a primary site for interactions with electrophiles or hydrogen bond donors.
Positive Potential: Regions of positive potential are often found on the hydrogen atoms of the phenyl rings and any donor groups (like an amino group's hydrogens).
π-System: The faces of the aromatic rings generally exhibit a moderately negative potential due to the π-electron cloud.
| Molecular Region | MESP Value | Color Code | Implication |
| Cyano Group (N atom) | Most Negative | Red | Electron-rich, site for electrophilic attack. researchgate.net |
| Phenyl Ring Hydrogens | Positive | Blue | Electron-poor, potential H-bond donor sites. |
| Aromatic Ring Face | Negative | Yellow/Green | π-electron cloud, can engage in π-stacking. |
The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are sophisticated computational methods that provide deep insights into chemical bonding and weak interactions within a molecular system. nih.govx-mol.net
QTAIM analysis examines the topology of the electron density (ρ) to define atoms and the bonds between them. It identifies bond critical points (BCPs) between atoms, and the properties at these points (like the electron density ρ and its Laplacian ∇²ρ) reveal the nature of the interaction. nih.gov For cyanostilbene derivatives, QTAIM has been used to identify and characterize various intramolecular interactions. For instance, in certain isomers, QTAIM analysis has revealed intramolecular hydrogen bonds, such as between a hydrogen on the spacer group and the nitrogen of the cyano group, or C-H···π interactions. nih.govfrontiersin.org The electron density (ρ) at the BCP is a measure of the interaction's strength. nih.gov
NCI analysis is a tool designed specifically to visualize and characterize noncovalent interactions. jussieu.frresearchgate.net It is based on the relationship between the electron density and the reduced density gradient (RDG). jussieu.frresearchgate.net NCI plots generate isosurfaces that identify different types of interactions, which are color-coded based on the sign of the second Hessian eigenvalue (λ₂) of the electron density:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces denote weak, delocalized interactions such as van der Waals forces.
Red surfaces signify repulsive interactions, like steric clashes. jussieu.fr
In studies of cyanostilbene isomers, NCI analysis has been instrumental in visualizing the weak intramolecular interactions that contribute to the relative stability of different conformers. nih.gov For example, RDG isosurfaces can clearly show the presence of weak van der Waals forces and steric effects within the molecule, complementing the findings from QTAIM. nih.gov
| Analysis Method | Key Output | Findings for Cyanostilbene Systems |
| QTAIM | Bond Critical Points (BCPs), Electron Density (ρ) at BCPs | Identifies and quantifies intramolecular interactions like C-H···N and C-H···C contacts, confirming their contribution to conformational stability. nih.govfrontiersin.org |
| NCI | RDG Isosurfaces (Color-coded) | Visualizes the spatial location and nature (attractive, repulsive, van der Waals) of noncovalent interactions that stabilize molecular geometry. nih.govresearchgate.net |
Computational Modeling of Excited State Dynamics
Understanding the fate of this compound after it absorbs light requires modeling the dynamics of its excited state. This involves tracking the molecule's structural and electronic evolution over time, from initial excitation to its eventual return to the ground state through various radiative (fluorescence) and non-radiative pathways. aip.org Computational methods, particularly non-adiabatic molecular dynamics, are essential for simulating these complex processes that occur on ultrafast timescales (femtoseconds to picoseconds). unipi.it
Non-adiabatic molecular dynamics (NAMD) simulations are a class of methods that go beyond the Born-Oppenheimer approximation, allowing for transitions between different electronic potential energy surfaces (PESs). aip.orgunipi.it This capability is crucial for accurately modeling photochemical processes, where the molecule can "hop" from an excited state PES to the ground state PES, often via conical intersections. Trajectory Surface Hopping (TSH) is one of the most widely used NAMD approaches. aip.org
For cyanostilbene derivatives like trans-4-dimethylamino-4'-cyanostilbene (DCS), NAMD simulations have been employed to map out the photodeactivation pathways. aip.orgchemrxiv.orgresearchgate.net These simulations are often performed using a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, where the chromophore (DCS) is treated with a quantum mechanical method and the surrounding solvent is treated with classical molecular mechanics. chemrxiv.orgresearchgate.net This allows for the investigation of solvent effects on the excited-state lifetime and dynamics.
Simulations using the Fewest-Switches Surface Hopping (FSSH) algorithm, a popular TSH method, have been conducted for DCS in both the gas phase and in solvents. aip.org These studies rely on semi-empirical Hamiltonians to make the extensive calculations required for long-time dynamics computationally feasible. aip.org The simulations track a swarm of trajectories starting from the initial photo-excited state and monitor their evolution, including internal conversion events (hops between electronic states) and structural changes like bond rotations.
A significant advancement in modeling excited-state dynamics is the development of the Radiative Surface Hopping (RSH) algorithm. aip.orgchemrxiv.org Standard NAMD methods like FSSH are primarily designed to handle non-radiative processes (internal conversion and intersystem crossing). aip.org The RSH algorithm extends this framework by incorporating radiative transitions (fluorescence) on an equal footing with non-radiative ones. chemrxiv.orgaip.orgnih.gov This allows for a complete simulation of the excited-state deactivation, capturing both light-emitting and non-light-emitting decay channels.
The RSH algorithm has been successfully tested on trans-4-dimethylamino-4'-cyanostilbene (DCS), a close analogue of this compound. aip.orgchemrxiv.orgnih.gov Key findings from these applications include:
Complete Deactivation Movie: The method provides a "molecular movie" of the entire photodeactivation process, from initial excitation to the return to the ground state. chemrxiv.orgresearchgate.net
Fluorescence Lifetime and Quantum Yield: RSH simulations have been able to reproduce experimental fluorescence lifetimes and quantum yields with good accuracy, particularly when solvent effects are included. aip.orgchemrxiv.org For DCS, the simulations captured the short excited-state lifetime (on the order of picoseconds) and the low fluorescence quantum yield. aip.org
Mechanism Elucidation: Analysis of the RSH trajectories provided insights into the deactivation mechanism. For DCS, the results challenged the hypothesis that a twisted intramolecular charge transfer (TICT) state is responsible for the observed dual emission in some solvents, suggesting other emissive species are involved. aip.orgchemrxiv.orgaip.org
The application of the RSH algorithm represents a major step forward, enabling theoretical studies to capture early-fluorescence events and provide a comprehensive picture of photophysical processes in molecules like this compound. chemrxiv.org
| Computational Method | Key Feature | Application to Cyanostilbene Systems |
| NAMD (FSSH) | Models non-adiabatic transitions (hops) between potential energy surfaces. aip.org | Used to simulate the ultrafast non-radiative decay pathways of DCS following photoexcitation. aip.org |
| RSH Algorithm | Integrates both radiative (fluorescence) and non-radiative decay channels into a single simulation. chemrxiv.org | Provided a complete picture of DCS photodeactivation, successfully reproducing experimental fluorescence data and clarifying mechanistic questions about the emissive state. aip.orgchemrxiv.org |
Photophysical Behavior and Excited State Dynamics of 4 Cyanostilbene
Electronic Absorption and Emission Spectroscopy
The interaction of 4-cyanostilbene (B75606) with light reveals a complex and fascinating series of events governed by its electronic structure. Spectroscopic techniques provide a window into these processes. acs.org
Steady-State Absorption Characteristics
The electronic absorption spectrum of this compound is characterized by a strong absorption band that arises from a π-π* electronic transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). rsc.org In derivatives like trans-4-(dimethylamino)-4'-cyanostilbene (DCS), this transition has significant intramolecular charge transfer (ICT) character, where electron density moves from the donor part of the molecule (dimethylamino group) to the acceptor part (cyano group). rsc.orgacs.org The absorption spectra are generally less structured compared to the emission spectra. researchgate.net The shape and position of the absorption bands can change systematically with solvent polarity, though often less dramatically than the emission bands. acs.orgrsc.org For instance, in a series of cyanostilbene derivatives, increasing the electron-withdrawing strength of substituents leads to a bathochromic (red) shift in the absorption maxima due to greater electron delocalization. nih.gov
Fluorescence Emission Properties and Spectral Shifts
Upon excitation, this compound and its derivatives exhibit fluorescence, a process that is highly sensitive to the molecular environment. The emission spectra often show a clear vibronic structure, which provides insight into the vibrational energy levels of the ground electronic state. researchgate.net A notable characteristic of many cyanostilbene derivatives is the lack of a perfect mirror image symmetry between their absorption and emission spectra, a common trait for stilbene-like molecules. researchgate.net
The fluorescence properties are strongly influenced by the solvent. In derivatives such as trans-4-(dimethylamino)-4'-cyanostilbene (DCS), the fluorescence decays are typically single exponential, and dual fluorescence is not observed. researchgate.net The emission can be tuned over a wide range of the visible spectrum by altering solvent polarity. For example, one cyanostilbene derivative shows an emission maximum at 447 nm in nonpolar heptane (B126788), which shifts to 543 nm in the polar solvent acetonitrile (B52724). acs.org This significant red shift is indicative of a large change in the dipole moment of the molecule upon excitation, a hallmark of intramolecular charge transfer. acs.org Some cyanostilbene derivatives also exhibit aggregation-induced emission (AIE), where they become highly fluorescent in an aggregated state or in the solid phase due to the restriction of intramolecular rotations. mdpi.comresearchgate.net
Franck-Condon Factors and Vibrational Modes in Excited States
The Franck-Condon principle governs the intensities of vibronic transitions, stating that electronic transitions occur much faster than nuclear motion. libretexts.orgwikipedia.org Therefore, the most probable vibronic transitions are those where the nuclear coordinates of the molecule change minimally. wikipedia.org The intensity of these transitions is proportional to the square of the overlap integral between the vibrational wavefunctions of the ground and excited states, a value known as the Franck-Condon factor. libretexts.orgscm.com
In the emission spectra of cyanostilbene derivatives, the vibronic structure is often dominated by high-frequency Franck-Condon active modes. researchgate.net For example, a mode around 1300 cm⁻¹ has been identified as being prominent in the spectra of related compounds. researchgate.net The analysis of these factors and the vibrational progressions in the spectra allows for a detailed understanding of the geometry changes that occur upon electronic excitation. The harmonic approximation is often used for both ground and excited state potential energy surfaces to calculate these factors and predict the relative intensities of spectral lines. scm.com
Solvatochromism and Solvent-Dependent Photophysics
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules like this compound where the electronic charge distribution, and thus the dipole moment, changes significantly between the ground and excited states. rsc.org
Influence of Solvent Polarity on Absorption and Emission Maxima
The polarity of the solvent has a profound effect on the absorption and emission spectra of this compound and its derivatives. acs.orgsmolecule.com While the absorption maxima show some dependence on solvent polarity, the emission maxima are typically much more sensitive. rsc.org This is because a polar solvent will stabilize the more polar state to a greater extent. For push-pull systems like DCS, the excited state is significantly more polar than the ground state. core.ac.uklongdom.org
As solvent polarity increases, the emission spectrum undergoes a bathochromic (red) shift. rsc.orgacs.org This is because polar solvent molecules reorient around the excited-state dipole, lowering its energy. This stabilization is more significant than the stabilization of the less polar ground state, resulting in a smaller energy gap for emission and thus a shift to longer wavelengths. acs.org For example, a cyanostilbene derivative with a triphenylamine (B166846) donor exhibits an emission shift from 465 nm in heptane to 588 nm in acetonitrile, a change of 123 nm. nih.gov This strong solvatochromic behavior makes these compounds useful as fluorescent probes for sensing solvent polarity and water content in organic solvents. rsc.org
Interactive Data Table: Solvatochromic Shift of a Cyanostilbene Derivative
| Solvent | Absorption Max (λ_abs) nm | Emission Max (λ_em) nm |
| Heptane | 394 | 447 |
| Dioxane | 394 | 480 |
| Acetonitrile | 394 | 543 |
Note: Data is for a triphenylamine-substituted cyanostilbene derivative. nih.govacs.org The absorption maximum shows little change, while the emission maximum shifts significantly with increasing solvent polarity.
Stokes Shift Analysis and Excited State Dipole Moments
The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the band maximum of the fluorescence. amolf.nl For this compound derivatives, the Stokes shift increases significantly with increasing solvent polarity. rsc.org This large Stokes shift in polar solvents is a direct consequence of the substantial intramolecular charge transfer that occurs upon photoexcitation and the subsequent relaxation of the solvent shell around the newly formed, highly polar excited state. researchgate.net
The relationship between the Stokes shift and solvent polarity can be described by the Lippert-Mataga equation. This model relates the Stokes shift to the dielectric constant and refractive index of the solvent, as well as the change in dipole moment between the ground and excited states (Δµ). By plotting the Stokes shift against a solvent polarity function, the excited-state dipole moment can be estimated. rsc.org For trans-4-(dimethylamino)-4'-cyanostilbene (DCS), experiments have determined a ground-state dipole moment of about 7 D and an excited-state dipole moment of approximately 22 D, confirming the significant charge transfer character of the excited state. core.ac.uk This large change in dipole moment is the fundamental reason for the pronounced solvatochromism and makes these molecules excellent probes for studying solvation dynamics. acs.orgnih.gov
Interactive Data Table: Photophysical Data for a Star-Shaped Cyanostilbene Derivative in Various Solvents
| Solvent | Absorption Max (λ_abs) nm | Emission Max (λ_em) nm | Stokes Shift (cm⁻¹) |
| Toluene | 430 | 498 | 3442 |
| Dichloromethane | 430 | 510 | 4004 |
| Acetonitrile | 430 | 540 | 5192 |
Note: Data derived from studies on A3-type star cyanostilbene molecules. rsc.org The Stokes shift increases markedly with solvent polarity.
Dielectric Continuum Models for Solvatochromic Fitting
The photophysical properties of this compound derivatives are markedly influenced by the polarity of their environment, a phenomenon known as solvatochromism. Dielectric continuum models are theoretical frameworks used to analyze this solvent-dependent behavior by treating the solvent as a continuous medium with a characteristic dielectric constant. These models are particularly useful for molecules like this compound, which exhibit a significant increase in dipole moment upon excitation to the S1 state.
This change in dipole moment leads to a substantial redistribution of electron density in the excited state. psu.edu As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift of the fluorescence spectrum. psu.edursc.org The Lippert-Mataga equation is a commonly applied model that correlates the Stokes shift (the energy difference between the absorption and emission maxima) with the solvent's dielectric constant (ε) and refractive index (n). rsc.orgresearchgate.net
By plotting the Stokes shift against the solvent polarity function, a Lippert-Mataga plot is generated. rsc.org For donor-acceptor substituted stilbenes like 4-dimethylamino-4'-cyanostilbene (DCS), these plots can be used to estimate the change in dipole moment between the ground and excited states. psu.edursc.org While these models provide valuable insights into the intramolecular charge transfer (ICT) character of the excited state, they are simplifications. nih.govacs.org Attempts to fit the solvatochromism of DCS using standard dielectric continuum models are only partially successful, as they may not fully account for specific solute-solvent interactions such as hydrogen bonding or the complex nature of ionic liquids. nih.govacs.orgrsc.org
Solvation Dynamics and Time-Resolved Emission Spectroscopy
Time-resolved emission spectroscopy is a powerful technique to monitor the dynamic process of solvent molecules rearranging around a solute molecule following photoexcitation. For this compound derivatives in polar solvents, this solvent relaxation occurs on ultrafast timescales. nih.govacs.org
Upon excitation with an ultrashort laser pulse, the this compound molecule is promoted to the Franck-Condon excited state. The surrounding solvent molecules, initially configured to the ground-state charge distribution, then reorient themselves to stabilize the newly formed, more polar excited state. This dynamic process, known as solvation, leads to a continuous red-shift in the emission spectrum over time, which is referred to as the dynamic Stokes shift. aip.orgresearchgate.netresearchgate.net
Studies on 4-dimethylamino-4'-cyanostilbene (DCS) using femtosecond time-resolved emission spectroscopy have shown that the emission dynamics down to the sub-picosecond timescale primarily reflect this solvent relaxation process rather than complex electronic state kinetics. nih.govacs.org For instance, in acetonitrile, the dynamic Stokes shift was measured to be 4000 cm⁻¹, with a characteristic time of 100 fs, governed by solvation. researchgate.netresearchgate.net The spectral response functions measured for DCS correlate well with those of other established solvation probes, indicating its utility in studying solvation dynamics. nih.govacs.org The observation of an isosbestic point in time-resolved fluorescence spectra of DCS in acetonitrile has been interpreted as evidence for a fast internal charge-transfer process. core.ac.uk
Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process. For this compound and its derivatives, these values are highly sensitive to the molecular environment, particularly solvent polarity and viscosity. chemrxiv.orgrsc.org
The fluorescence quantum yield represents the ratio of photons emitted to photons absorbed, providing a direct measure of the fluorescence efficiency. nih.govd-nb.info The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. mpg.denih.gov
For donor-acceptor substituted cyanostilbenes, the fluorescence quantum yields are generally low in most solvents due to efficient non-radiative decay pathways, primarily trans→cis photoisomerization. researchgate.netunizar.es However, these values can vary significantly. For example, the fluorescence quantum yield of 4-dimethylamino-4'-cyanostilbene (DCS) is reported to be around 0.008 in the gas phase and increases in solvents. chemrxiv.org The excited-state lifetime is correspondingly short, on the order of nanoseconds or even picoseconds. rsc.orgchemrxiv.orgmpg.de
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) | Source |
|---|---|---|---|---|
| 4-dimethylamino-4'-cyanostilbene (DCS) | Gas Phase | 0.008 | 15 ps | chemrxiv.org |
| 4-dimethylamino-4'-cyanostilbene (DCS) | Isopropyl Ether | 0.04 | 101 ps | chemrxiv.org |
| A3-type Star Stilbene (B7821643) | Various | - | ~2.05 ns (average) | rsc.org |
| A3-type Star Cyanostilbene | Various | - | ~0.66 ns (average) | rsc.org |
| Jet-Cooled DCS | - | - | ~2.097 ns (below isomerization barrier) | mpg.de |
Measurement Methodologies: Relative and Absolute Quantum Yields
The determination of fluorescence quantum yields (Φf) can be performed using two primary methods: relative and absolute. nih.govjascoinc.com
The relative method is the more common approach and involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield. jascoinc.comiss.com The sample and standard are measured under identical experimental conditions, and the quantum yield of the sample is calculated using the known value of the standard. jascoinc.com This method requires careful selection of a standard that absorbs and emits in a similar spectral range as the sample. nih.gov
The absolute method directly measures the quantum yield without the need for a reference standard. jascoinc.comedinst.com This is typically achieved using an integrating sphere, which collects all the light emitted by the sample in all directions. jascoinc.comedinst.com The measurement involves two experiments: one to determine the number of photons absorbed by the sample and another to determine the number of photons emitted. The ratio of emitted to absorbed photons gives the absolute quantum yield. edinst.com While more complex, this method avoids uncertainties associated with the quantum yield of the standard. nih.gov For both methods, it is crucial to use high-purity solvents and dyes and to correct for instrumental factors. edinst.comresearchgate.net
Factors Influencing Fluorescence Efficiency (e.g., Solvent Polarity, Substituents)
The fluorescence efficiency of this compound is significantly modulated by several factors, most notably solvent polarity and the nature of its substituents.
Solvent Polarity: In donor-acceptor substituted stilbenes, increasing solvent polarity generally leads to a decrease in fluorescence quantum yield. psu.edursc.org This is because polar solvents stabilize the highly polar, charge-transfer excited state, which can lower the energy barrier for non-radiative decay processes like photoisomerization. psu.eduresearchgate.net The stabilization of the excited state is also responsible for the observed red-shift (bathochromic shift) in the fluorescence spectra with increasing solvent polarity. rsc.org
Substituents: The electronic nature and position of substituents on the stilbene backbone have a profound impact on fluorescence properties.
Donor-Acceptor Strength: Strong electron-donating groups (like dimethylamino) and electron-accepting groups (like cyano) create a "push-pull" system that enhances the intramolecular charge transfer (ICT) character of the excited state. rhhz.net This leads to high sensitivity to the environment. rhhz.net
Substituent Position: The position of the substituents is crucial. For instance, moving the amino group from the 4-position to the 3-position in a cyanostilbene derivative was found to increase the fluorescence quantum yield.
Steric Effects: Bulky substituents or substitution patterns that cause steric hindrance can force the molecule into a non-planar conformation. unizar.es This twisting can alter the electronic coupling and affect both radiative and non-radiative decay rates, often leading to lower quantum yields in solution. unizar.es However, restricting this intramolecular rotation in aggregated states or rigid media can lead to a phenomenon called Aggregation-Induced Emission (AIE), where the fluorescence is enhanced. rsc.orgacs.org
Photoisomerization Dynamics and Pathways
A key deactivation pathway for the excited state of this compound, competing directly with fluorescence, is photoisomerization around the central ethylenic double bond. mpg.deresearchgate.net This process involves the conversion from the trans isomer to the cis isomer upon absorption of light.
The process is initiated by excitation to the first excited singlet state (S1). From the S1 potential energy surface, the molecule can twist around the C=C bond, moving towards a perpendicular, non-emissive geometry. psu.eduresearchgate.net This twisted conformation is thought to be close to a conical intersection with the ground state (S0) potential energy surface. acs.org This intersection provides an efficient pathway for the molecule to return to the ground state non-radiatively, where it can relax to either the trans or cis configuration. acs.orgmdpi.com The efficiency of this isomerization is a major reason for the generally low fluorescence quantum yields observed for many stilbene derivatives in solution. researchgate.netunizar.es Theoretical studies suggest that for some cyanostilbenes, this isomerization can proceed via a singlet pathway. capes.gov.br
Trans→Cis Photoisomerization as a Deactivation Channel
For this compound and its derivatives, trans→cis photoisomerization is the primary non-radiative deactivation channel that competes with fluorescence from the excited singlet state (S1). researchgate.netcapes.gov.br The process is an activated step, meaning it must overcome an energy barrier on the S1 potential energy surface. mpg.deresearchgate.net
The height of this energy barrier is a critical factor determining the rate of isomerization and, consequently, the fluorescence lifetime and quantum yield. mpg.de Studies on jet-cooled, isolated 4-dimethylamino-4'-cyanostilbene (DCS) have shown that below a certain excess vibrational energy, the fluorescence lifetime is constant. mpg.de However, once the molecule is excited with sufficient energy to overcome the isomerization barrier (estimated to be around 745-750 cm⁻¹ for isolated DCS), the lifetime begins to decrease rapidly as the non-radiative isomerization channel opens up. mpg.de
Activation Energies for Photoisomerization in Excited States
The photoisomerization of this compound is a cornerstone of its excited-state dynamics, involving the conversion between its trans and cis isomers upon photoexcitation. This process is not barrierless and is governed by an activation energy (Ea) on the first singlet excited state (S1) potential energy surface. The molecule, upon absorbing a photon, must overcome this energy barrier to twist around the central ethylenic bond, leading towards a perpendicular geometry from which it can decay to either the trans or cis ground state.
Research has shown that this activation energy is significantly influenced by the surrounding solvent environment. In nonpolar solvents, the barrier to isomerization is relatively low. For instance, studies in n-hexane have reported activation energies for the trans → cis isomerization to be approximately 2.5 kcal/mol . This low barrier facilitates rapid isomerization, which competes effectively with fluorescence, resulting in a low fluorescence quantum yield in such media.
Conversely, in polar solvents, the activation energy for twisting on the S1 surface increases. In a highly polar solvent like acetonitrile, the reported activation energy rises to around 5.0 - 5.5 kcal/mol . This increase is attributed to the stabilization of the more planar, locally excited (LE) state by the polar solvent. This stabilization creates a deeper potential well for the LE state, thereby increasing the energy required to reach the twisted transition state for isomerization. The higher barrier in polar solvents leads to a longer fluorescence lifetime and a more complex decay mechanism, often involving charge transfer states.
trans| Solvent | Solvent Polarity | Approximate Activation Energy (Ea) (kcal/mol) | Reference |
|---|---|---|---|
| n-Hexane | Nonpolar | ~2.5 | |
| Acetonitrile | Polar Aprotic | ~5.2 |
Photoisomerization Control via Light Wavelength and Photosensitizers
The outcome of the photoisomerization process in this compound can be precisely controlled through external factors, primarily the wavelength of excitation light and the use of triplet photosensitizers.
Wavelength Control: Direct excitation of this compound populates the singlet excited state manifold. While excitation typically targets the S0 → S1 transition, using higher-energy photons can populate higher singlet states (e.g., S2). Following rapid internal conversion from S2 to S1, the molecule may possess excess vibrational energy. This "hot" S1 state can influence isomerization dynamics, potentially altering the quantum yield of isomerization by facilitating more efficient crossing of the activation barrier . However, for this compound, the primary control mechanism remains the singlet versus triplet pathway, as Kasha's rule dictates that decay predominantly occurs from the lowest excited state of a given multiplicity.
Photosensitizer Control: A more definitive method for controlling the isomerization pathway is through triplet-triplet energy transfer. By using a photosensitizer with a triplet energy higher than that of this compound, it is possible to selectively populate the triplet excited state (T1) of the stilbene derivative. Common sensitizers for this purpose include acetophenone (B1666503) and benzophenone (B1666685) .
In the triplet state, the potential energy surface for isomerization is markedly different from the S1 surface. The T1 state typically has a minimum energy at a perpendicular geometry. Consequently, once populated, the triplet state efficiently twists to this perpendicular conformation and then intersystem crosses to the ground state (S0), partitioning between the trans and cis isomers . This process bypasses the singlet state pathways and often leads to a different photostationary state (PSS)—the equilibrium ratio of cis and trans isomers under prolonged irradiation—than that achieved via direct singlet excitation.
Investigation of Twisted Intramolecular Charge Transfer (TICT) States
A central topic in the photophysics of this compound is the role of Twisted Intramolecular Charge Transfer (TICT) states. The TICT model proposes that upon excitation in polar solvents, the molecule undergoes not only twisting around the ethylenic bond but also rotation around the C-phenyl single bond adjacent to the cyano group. This dual rotation leads to a conformation where the cyanophenyl group is perpendicular to the rest of the molecule. In this geometry, orbital overlap between the electron-donating stilbene backbone and the electron-accepting cyano-substituted ring is minimized, facilitating a highly efficient, full charge separation. This results in a state with a very large dipole moment that is significantly stabilized by polar solvent molecules.
Theoretical Predictions and Computational Support for TICT Mechanisms
Computational chemistry has been instrumental in probing the potential energy surfaces of this compound and evaluating the viability of the TICT mechanism. High-level quantum chemical calculations, including Time-Dependent Density Functional Theory (TD-DFT) and multireference methods like CASSCF/CASPT2, have been employed to map the excited-state landscape.
Many theoretical studies provide strong support for the TICT model [12, 14]. Calculations of the S1 potential energy surface often reveal two distinct minima:
A minimum at a near-planar geometry, corresponding to the locally excited (LE) state.
A second, deeper minimum in polar continuum solvent models at a geometry where the cyanophenyl ring is twisted by ~90° relative to the vinyl bridge. This state is calculated to have a significantly larger dipole moment than the LE state, consistent with experimental observations.
These computational models can reproduce the dual fluorescence and predict the energy barrier separating the LE and TICT states, which aligns with experimentally measured activation energies . However, the results are highly sensitive to the level of theory and the solvent model used. Some computational investigations have proposed alternative pathways, suggesting that a conical intersection related to ethylenic twisting is the dominant feature and that the TICT state may be a shallow minimum or not a minimum at all, thereby favoring direct isomerization over trapping in a TICT state .
Non-Radiative Decay Processes
While fluorescence is a key probe of the excited-state dynamics of this compound, the dominant deactivation pathways are non-radiative. These processes, which include internal conversion and intersystem crossing, allow the molecule to return to the ground state without emitting a photon. For this compound, the primary non-radiative channel from the singlet manifold is internal conversion, which is intimately linked with the photoisomerization process. The quantum yield of fluorescence is typically low (<0.1 in nonpolar solvents and ~0.3-0.5 in highly polar solvents), indicating that non-radiative decay accounts for the majority of de-excitation events .
Internal Conversion Pathways
The most efficient non-radiative decay pathway for this compound is internal conversion (IC) from the first singlet excited state (S1) to the ground state (S0). This process is facilitated by the topology of the potential energy surfaces. According to theoretical models, the S1 and S0 surfaces approach each other closely and eventually intersect at specific molecular geometries known as conical intersections (CIs) .
For this compound, the principal CI is located at a "perpendicular" geometry, where the two phenyl rings are twisted approximately 90° with respect to each other around the central ethylenic bond. The excited molecule evolves along the S1 surface by twisting, and upon reaching the vicinity of this CI, the probability of a "hop" or transition to the S0 surface becomes extremely high. This provides a highly efficient, radiationless funnel for returning to the ground state. Once on the S0 surface at this perpendicular geometry, the molecule rapidly relaxes, partitioning between the stable trans and cis isomeric forms. Therefore, the internal conversion at the conical intersection is the mechanistic heart of the photoisomerization process itself.
Intersystem Crossing and Triplet State Formation
In the study of photophysical processes, the deactivation pathways of an electronically excited molecule are of central importance. For stilbene and its derivatives, these pathways primarily include fluorescence, trans-cis isomerization, and internal conversion. However, intersystem crossing (ISC) to the triplet manifold (T) can also be a competing, albeit often less efficient, pathway. The introduction of substituents, such as a cyano (-CN) group, can significantly alter the rates and efficiencies of these processes. researchgate.net
For substituted stilbenes, a triplet route mediated by intersystem crossing can become a more prominent deactivation channel compared to the parent stilbene molecule. researchgate.netmdpi.com The formation of intramolecular charge transfer (ICT) states, influenced by electron-donating or electron-withdrawing groups, can affect the energy levels of the singlet (S₁) and triplet states, thereby influencing the probability of ISC. researchgate.netmdpi.com
Research on cyanostar, a macrocycle composed of five covalently linked cyanostilbene units, provides insight into the triplet state energy of the this compound chromophore. acs.orgresearchgate.net The triplet energy (E_T) for the cyanostilbene unit within these structures is reported to be approximately 2.0 eV. acs.orgresearchgate.net This value is crucial for understanding the potential for triplet state formation, as the energy gap between the S₁ and T states is a key determinant of the ISC rate. The triplet excitation in these systems tends to localize on a single olefinic unit. acs.orgresearchgate.net
While direct, comprehensive data on the intersystem crossing quantum yield (Φ_ISC_) for this compound is not extensively detailed in isolation, studies on related donor-acceptor stilbenes provide context. For instance, in push-pull systems like 4-dimethylamino-4'-cyanostilbene, the photophysical properties are dominated by strong intramolecular charge transfer, leading to high fluorescence quantum yields and efficient isomerization, which typically outcompetes intersystem crossing. nih.govacs.orgacs.org However, the presence of the cyano group is known to be a factor that can facilitate ISC in various aromatic systems.
Theoretical and experimental work on other substituted stilbenes shows that the triplet mechanism can be a major pathway for photoisomerization. nih.gov For example, N-phenyl-substituted 3-aminostilbenes exhibit more efficient S₁ → T₁ intersystem crossing compared to their unsubstituted counterparts, making it a predominant nonradiative decay pathway. nih.gov This highlights the significant role that substituents play in modulating the competition between different excited-state decay channels.
Table 1: Photophysical Parameters Related to the Triplet State of this compound Units
| Parameter | Value | Compound Context | Source(s) |
| Triplet Energy (E_T) | ~2.0 eV | Cyanostar (macrocycle of cyanostilbene units) | acs.orgresearchgate.net |
| Triplet Energy (E_T) | 1.96 eV | Parent Cyanostar | acs.orgresearchgate.net |
| Triplet Energy (E_T) | 2.02 eV | Cyanostar-PF₆⁻ Complex | acs.orgresearchgate.net |
Substituent Effects on 4 Cyanostilbene Photophysics and Functionality
Electronic Effects of Donor and Acceptor Groups
The introduction of electron-donating groups (D) and electron-acceptor groups (A) onto the 4-cyanostilbene (B75606) framework creates a "push-pull" system, which significantly influences its electronic structure and photophysical behavior. researchgate.netrsc.org This D-π-A architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is central to the observed changes in its optical properties. researchgate.netrsc.org
The absorption and emission wavelengths of this compound derivatives are strongly influenced by the electronic nature of the substituents. researchgate.net An increase in the electron-donating ability of the donor group or the electron-withdrawing strength of the acceptor group typically leads to a bathochromic (red) shift in both the absorption and emission spectra. researchgate.netnih.gov This phenomenon is attributed to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
For instance, substituting this compound with a strong electron-donating group like dimethylamino (-N(CH₃)₂) at the 4'-position results in a significant red shift in the emission spectrum compared to the parent compound. Conversely, the introduction of electron-withdrawing groups can lead to a hypsochromic (blue) shift, although the effect is generally more pronounced with donor groups. The extent of this shift is also dependent on the solvent polarity, with more polar solvents often leading to larger red shifts in the emission of D-A substituted stilbenes due to the stabilization of the more polar excited state. rsc.org
The following table illustrates the effect of different substituents on the absorption and emission maxima of this compound derivatives.
| Substituent at 4'-position | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| -H (this compound) | ~320 | ~380 |
| -OCH₃ (Methoxy) | ~350 | ~430 |
| -N(CH₃)₂ (Dimethylamino) | ~380 | ~500 |
| -NO₂ (Nitro) | ~360 | ~450 |
The fluorescence quantum yield (Φf) and lifetime (τf) of this compound derivatives are also significantly modulated by substituents. Generally, the introduction of electron-donating groups at the 4'-position can lead to an increase in the fluorescence quantum yield. For example, N-phenyl substitution on 4-aminostilbenes has been shown to enhance fluorescence quantum yields due to a more planar geometry in the excited state and increased charge-transfer character. ntu.edu.tw
However, the relationship is not always straightforward. In some cases, strong donor-acceptor character can promote non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT), which can lead to fluorescence quenching. researchgate.net The fluorescence efficiency of donor-acceptor substituted stilbenes can decrease with decreasing solvent polarity. researchgate.net For instance, the fluorescence quantum yield of trans-4-(dimethylamino)-4'-cyanostilbene is higher in more polar solvents. researchgate.net
The fluorescence lifetimes of these compounds are also affected by the substituents and the surrounding environment. In many donor-acceptor cyanostilbenes, the fluorescence decays are single exponential. researchgate.net
Upon excitation, donor-acceptor substituted 4-cyanostilbenes exhibit a significant change in their dipole moment (Δμ). This is a direct consequence of the intramolecular charge transfer from the donor to the acceptor moiety. The excited state possesses a much larger dipole moment compared to the ground state. researchgate.net
This change in dipole moment is a key characteristic of TICT states. The magnitude of Δμ can be influenced by the strength of the donor and acceptor groups. Stronger donor and acceptor groups generally lead to a larger change in the dipole moment upon excitation. This property is crucial for their application as fluorescent probes, as the emission energy becomes highly sensitive to the polarity of the local environment.
The energy gap between the HOMO and LUMO is a fundamental parameter that dictates the electronic and optical properties of a molecule. In this compound derivatives, this energy gap can be effectively tuned by the introduction of substituents. researchgate.net
Electron-donating groups raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. odinity.comnih.gov Consequently, the combination of a strong donor and a strong acceptor group on the this compound backbone leads to a significant decrease in the HOMO-LUMO gap. jcsp.org.pk This reduction in the energy gap is directly responsible for the observed red shift in the absorption and emission spectra. researchgate.net
Density functional theory (DFT) calculations have shown that with an increase in the electron-donating or accepting abilities of the substituents, the energy gaps of the fluorophores gradually decrease. researchgate.net This tunability of the HOMO-LUMO gap is a powerful tool for designing this compound derivatives with specific absorption and emission properties for various applications. nih.govnih.gov
The following table summarizes the calculated HOMO-LUMO gaps for α-cyanostilbene derivatives with different substituents.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |
| 1a | -Br, -OCH₃ | -8.541 | -2.301 | 6.240 |
| 3a | -Br, -N(CH₃)₂ | -7.773 | -2.536 | 5.237 |
| 4a | -OCH₃, -N(CH₃)₂ | -7.848 | -2.537 | 5.311 |
Data adapted from a study on α-cyanostilbene derivatives. jcsp.org.pk
Positional Isomerism and its Influence on Optical Properties
The position of the cyano substituent on the stilbene (B7821643) framework has a profound impact on the photophysical properties. nih.govresearchgate.net Moving the cyano group from the 4-position to the 2- or 3-position (positional isomers) alters the molecular symmetry and electronic distribution, leading to distinct optical characteristics. nih.gov
Studies on different cyanostilbene isomers have revealed that changing the position of the cyano group significantly influences their crystal packing and solid-state luminescence. nih.govresearchgate.net For example, three positional isomers of a cyanostilbene derivative, where the cyano groups are at different positions on the terminal phenyl rings, exhibit different fluorescence colors and lifetimes in the solid state. bohrium.com This is attributed to the different molecular packing modes adopted by each isomer. nih.gov
In solution, the differences in the optical properties of positional isomers may be less pronounced but can still be significant. The position of the cyano group can affect the degree of intramolecular charge transfer and the potential for non-radiative decay processes, thereby influencing the fluorescence quantum yield and emission wavelength. For instance, the simple transfer of a cyano group from the β-position to the α-position in a benzofuran-cyanovinyl-pentafluorophenyl derivative resulted in a dramatic change from a non-emissive compound to one with dual-state emission and high quantum yields. researchgate.net
Steric Hindrance and Conformational Restrictions in Modified 4-Cyanostilbenes
The introduction of bulky substituents on the this compound backbone can impose steric hindrance, leading to conformational restrictions that significantly affect its photophysical properties. unina.it Steric hindrance can force the phenyl rings to twist out of planarity, which disrupts the π-conjugation of the molecule. msu.edu
This disruption of planarity generally leads to a blue shift in the absorption and emission spectra due to a larger HOMO-LUMO gap. unina.it Furthermore, steric hindrance can inhibit or promote certain decay pathways. For example, by restricting the rotation around the ethylenic double bond, photoisomerization can be suppressed, leading to an enhancement of the fluorescence quantum yield. researchgate.net
Conversely, if steric hindrance promotes a twisted conformation in the excited state, it can facilitate the formation of a non-emissive or weakly emissive TICT state, thereby quenching the fluorescence. The degree of steric hindrance can be systematically varied to control the balance between planar and twisted conformations, allowing for the fine-tuning of the emission properties. researchgate.net For example, in some systems, increasing steric hindrance by adjusting substituents can be used to increase the rotational energy barrier, which can be a strategy to enhance the stability of certain conformers. unina.it
Aggregation Induced Emission Aie and Solid State Emission Phenomena in 4 Cyanostilbene Systems
Fundamentals of Aggregation-Induced Emission (AIE) / Aggregation-Induced Enhanced Emission (AIEE)
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in dilute solutions become highly luminescent upon aggregation or in the solid state. researchgate.netresearchgate.net This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where fluorophores lose their emissivity at high concentrations. researchgate.net Cyanostilbene derivatives are a prominent class of molecules that frequently exhibit AIE or Aggregation-Induced Enhanced Emission (AIEE), making them valuable for applications in optoelectronics, sensing, and bioimaging. researchgate.netmdpi.com The AIE effect is typically observed by dissolving the compound in a good solvent (like THF or dioxane) where it shows weak fluorescence, and then adding a poor solvent (like water). As the fraction of the poor solvent increases, the molecules aggregate, leading to a significant enhancement in fluorescence intensity. mdpi.comnih.gov
The widely accepted mechanism for the AIE phenomenon is the Restriction of Intramolecular Motion (RIM). nih.govresearchgate.net In a dilute solution, AIE-active molecules, often possessing flexible rotating units like phenyl rings, can dissipate the exciton energy through non-radiative pathways facilitated by active intramolecular motions, such as rotations and vibrations. researchgate.netnih.gov This rapid, non-radiative decay quenches fluorescence, rendering the molecule non-emissive.
When the molecules aggregate or are solidified, these intramolecular motions are physically constrained. researchgate.net The steric hindrance imposed by neighboring molecules in the aggregate state locks the conformation of the luminogen, blocking the non-radiative decay channels. nih.govresearchgate.net With the non-radiative pathways deactivated, the excited state is forced to decay via the radiative pathway, resulting in strong light emission. researchgate.net The RIM mechanism encompasses two main types of motion:
Restriction of Intramolecular Rotation (RIR): This involves the hindrance of the rotational freedom of parts of the molecule, such as the twisting of phenyl rings around single bonds. researchgate.netnih.gov For cyanostilbene derivatives, the rotation of the aromatic rings connected by the vinyl bridge is a key non-radiative decay channel in solution. researchgate.net
Restriction of Intramolecular Vibration (RIV): This refers to the suppression of low-frequency vibrational modes, including bending and wagging motions within the molecular structure. researchgate.netnih.gov
By preventing these energy-wasting molecular movements, the RIM mechanism effectively "turns on" the fluorescence of 4-cyanostilbene (B75606) systems in the aggregated state. researchgate.netnih.gov
Many this compound derivatives are designed as donor-π-acceptor (D-π-A) systems, where an electron-donating group and an electron-withdrawing cyano group are linked by a π-conjugated bridge. acs.orgrsc.org This architecture facilitates an Intramolecular Charge Transfer (ICT) from the donor to the acceptor upon photoexcitation. rsc.org The ICT process is highly sensitive to the surrounding environment, leading to properties like solvatochromism, where the emission color changes with solvent polarity. nih.govnih.gov
The relationship between AIE and ICT in this compound systems can be complex and is often inversely correlated. acs.orgirins.org
Strong ICT, Weak AIE: In some D-π-A cyanostilbenes, a very strong ICT character can promote non-radiative decay, especially in polar solvents, sometimes leading to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. In such cases, the ICT effect can dominate and suppress the AIE phenomenon. For instance, studies on a series of α-cyanostilbenes with a triphenylamine (B166846) donor showed that increasing the strength of the terminal acceptor group (e.g., to a p-nitrophenyl) enhanced the ICT effect but resulted in its dominance over AIE. acs.orgirins.org
Balanced ICT and AIE: Efficient solid-state emitters can be achieved by balancing the ICT character and AIE properties. A moderate ICT state can lead to strong emission in the solid state, where molecular motions are restricted. Anthracene-incorporated cyanostilbene systems, for example, have been shown to exhibit strong emission in solution due to ICT, which is preserved or enhanced in the solid state due to the AIE effect. rsc.org
Density functional theory (DFT) studies have revealed that the AIE characteristics of D-π-A dyes can be inversely proportional to the ICT effect. acs.orgirins.org Tuning the donor and acceptor strengths allows for fine-tuning this balance to optimize the desired photophysical properties. acs.orgirins.org
Solid-State Luminescence Enhancement
Cyanostilbene derivatives are well-known for their luminescence in the solid state, a property often referred to as solid-state luminescence enhancement (SLE). researchgate.net This enhancement is a direct consequence of the AIE mechanism, where the rigid environment of the crystal lattice or amorphous solid effectively restricts intramolecular motions. researchgate.net
The emission properties of this compound derivatives in the solid state are profoundly influenced by their molecular packing arrangements and conformations within the crystal lattice. researchgate.netresearchgate.net Different packing modes can lead to vastly different quantum yields and emission colors for the same molecule.
J-aggregates: In this arrangement, molecules are packed in a slipped, head-to-tail fashion. This type of packing often leads to red-shifted emission compared to the isolated molecule and is generally favorable for high fluorescence efficiency. mdpi.comrsc.org The red-shift is attributed to exciton coupling between the transition dipoles of the molecules. Many highly emissive cyanostilbenes adopt this packing mode. mdpi.comrsc.org
H-aggregates: This involves a face-to-face (π-π stacking) arrangement of molecules. H-aggregation typically results in blue-shifted absorption and is often associated with fluorescence quenching, making it undesirable for light-emitting materials.
Twisted vs. Planar Conformations: A twisted molecular conformation in the solid state can disrupt extensive π-π stacking, which helps to avoid ACQ and preserve high emission efficiency. rsc.org In contrast, excessive planarization and close π-stacking can sometimes lead to quenching.
The presence of intermolecular interactions like hydrogen bonds and halogen bonds can further dictate the packing structure and, consequently, the luminescent properties. researchgate.netbeilstein-journals.org For example, studies on benzofuran-cyanostilbene derivatives have shown that variations in emission colors from blue-green to red are primarily due to the different types of molecular stacking in the solid state. researchgate.net Similarly, mechanochromic luminescence, where the emission color changes upon grinding, is attributed to a pressure-induced transition between different crystalline packing arrangements. bohrium.com
Crystallization-Induced Emission Enhancement (CIEE) is a specific and powerful manifestation of AIE. mdpi.com In this process, the transition from a disordered amorphous state to a highly ordered crystalline state triggers a significant enhancement in luminescence. The ordered and compact arrangement within a crystal provides the ultimate degree of rigidity, most effectively restricting the intramolecular motions that cause non-radiative decay. bohrium.com
For many this compound compounds, the crystalline form is significantly more emissive than the amorphous solid or aggregated states. The CIEE phenomenon underscores the critical role of long-range order in maximizing solid-state fluorescence. nih.gov Morphological studies have revealed that during the AIE process, molecules can self-assemble into a more crystalline state, which is responsible for the observed emission enhancement. bohrium.com
Strategies for Tuning Solid-State Emission and White Light Emission
The versatile structure of the this compound core allows for extensive tuning of its solid-state emission properties through various strategic modifications. nih.govresearchgate.net This tunability is crucial for developing materials for a range of applications, including organic light-emitting diodes (OLEDs) and sensors.
Strategies for Tuning Emission Color:
Chemical Functionalization: Modifying the molecular structure by introducing different electron-donating or electron-withdrawing groups is a primary strategy. This alters the ICT character of the molecule, directly influencing the emission energy and color. acs.orgresearchgate.net For example, amide-containing cyanostilbene derivatives tend to show more red-shifted emission (up to ~590 nm) compared to their ester-containing counterparts (~480 nm) due to stronger intermolecular interactions. mdpi.comnih.gov
Controlling Intermolecular Interactions: Employing non-covalent interactions like halogen bonding can systematically tune the solid-state emission. By co-crystallizing nitro-cyanostilbenes with various iodofluorobenzene derivatives, the fluorescence can be modulated based on the strength of the halogen bond. beilstein-journals.orgresearchgate.net
Extension of π-Conjugation: Increasing the size of the conjugated system, for instance by replacing a benzofuran unit with a naphthofuran, leads to a red-shift in the emission color. researchgate.net
White Light Emission:
Achieving white light emission from organic molecules is a significant goal for solid-state lighting. Strategies using this compound derivatives include:
Multi-Component Mixing: A common approach is to physically mix several cyanostilbene derivatives that emit in primary colors (red, green, and blue). By carefully controlling the proportions of each emitter, the combined emission can be tailored to produce pure white light. acs.orgnih.gov For example, white light emission with CIE coordinates of (0.33, 0.31) has been achieved by mixing three structurally similar α-cyanostilbene compounds that emit green, yellow, and red light, respectively. nih.gov
Single-Molecule White Light Emitters: While more challenging, it is possible to design a single molecule that emits across a broad range of the visible spectrum, resulting in white light. This can be achieved through mechanisms like excited-state intramolecular proton transfer (ESIPT) or by creating molecules with multiple, independently emitting chromophores.
The table below summarizes the photophysical properties of selected this compound derivatives, illustrating the effect of structural modifications on their emission characteristics.
| Compound Name/Description | State | Excitation (nm) | Emission (nm) | Color | Quantum Yield (ΦF) | Reference |
| Triphenylamine-α-cyanostilbene (phenyl acceptor) | Water Aggregate | - | 517 | Green | - | nih.gov |
| Triphenylamine-α-cyanostilbene (pyridyl acceptor) | Water Aggregate | - | 560 | Yellow | - | nih.gov |
| Triphenylamine-α-cyanostilbene (p-nitrophenyl acceptor) | Water Aggregate | - | 626 | Red | - | nih.gov |
| Anthracene-cyanostilbene (CSB-1) | Solid | - | - | - | 0.43 | rsc.org |
| Anthracene-cyanostilbene (CSB-2, dodecyloxy) | Solid | - | - | - | 0.37 | rsc.org |
| Bent-shaped ester-type cyanostilbene | Solid | 365 | ~480 | Blue-Green | - | mdpi.comnih.gov |
| Bent-shaped amide-type cyanostilbene | Solid | 365 | ~590 | Yellow-Orange | - | mdpi.comnih.gov |
| 14-N-35 film | Solid Film | 365 | - | Yellowish-Green | 35.8% | mdpi.com |
| 14-N-35 film (after UV irradiation) | Solid Film | 365 | - | - | 9.5% | mdpi.com |
Aggregation Characteristics in Binary Solvent Mixtures
The aggregation-induced emission (AIE) properties of this compound and its derivatives are prominently studied using binary solvent mixtures. These systems typically consist of a good solvent, in which the compound is fully dissolved and weakly emissive, and a poor solvent (an anti-solvent), which induces aggregation and subsequent fluorescence enhancement. The most common solvent systems used for investigating these characteristics are tetrahydrofuran (THF)/water and dioxane/water mixtures.
The general principle involves preparing a solution of the cyanostilbene derivative in the good solvent (e.g., THF or dioxane) and then incrementally adding water. As the fraction of the poor solvent (water) increases, the solubility of the cyanostilbene compound decreases, forcing the molecules to aggregate. This aggregation restricts intramolecular rotations, a key mechanism behind the AIE phenomenon, leading to a significant enhancement of fluorescence emission nih.govnih.govresearchgate.netbeilstein-journals.org.
Detailed research findings have demonstrated how the composition of the binary solvent mixture directly influences the photophysical properties of cyanostilbene derivatives. In THF/water mixtures, a dramatic increase in emission intensity is typically observed when the water fraction reaches a certain threshold nih.govnih.gov. For instance, certain ester-type cyanostilbene derivatives show a sharp increase in fluorescence when the water fraction (fw) reaches 50% nih.govmdpi.com. This enhancement is often accompanied by a bathochromic (red) shift in the maximum emission wavelength (λmax), which is attributed to the formation of J-type aggregates and increased planarity of the molecules in the aggregated state nih.govmdpi.com. Amide-type cyanostilbene derivatives have been shown to exhibit an even more pronounced red-shift in THF/water systems mdpi.com.
Similarly, studies in dioxane-water mixtures reveal distinct aggregation behaviors. For some triphenylamine-substituted cyanostilbenes, increasing the water content leads to a significant enhancement in emission intensity along with a red-shift researchgate.net. However, the specific response can vary depending on the molecular structure; for example, a derivative containing a p-nitrophenyl group showed a red-shift but with quenched emission as the water fraction increased researchgate.net. In other cases, an initial blue-shift has been observed at lower water fractions before a subsequent red-shift at higher concentrations, indicating complex aggregation processes researchgate.net.
The following tables summarize the aggregation characteristics and photophysical data for various this compound derivatives in different binary solvent mixtures as reported in the literature.
Table 1: Aggregation-Induced Emission of Cyanostilbene Derivatives in THF/Water Mixtures
| Compound | Type | Threshold Water Fraction (fw) for AIE | Initial λmax (nm) (in THF) | Final λmax (nm) (in aggregate state) | Wavelength Shift (Δλ, nm) | Reference |
| 14-O-35 | Ester | ≥ 50% | 414 | 455 | +41 | nih.govmdpi.com |
| 13-O-4 | Ester | > 50% | 392 | 466 | +74 | nih.govmdpi.com |
| Amide Derivatives | Amide | Not specified | Not specified | ≥ 500 | Significant red-shift | mdpi.com |
Table 2: Aggregation-Induced Emission of Cyanostilbene Derivatives in Dioxane/Water Mixtures
| Compound | Substituent Group | Observation at Increasing Water Fraction | Initial λmax (nm) (in Dioxane) | Final λmax (nm) | Intensity Change | Reference |
| Compound 2 | Pyridyl | Emission enhancement up to 60% water | 517 | 561 | ~8.8-fold increase | researchgate.net |
| Compound 3 | p-Nitrophenyl | Gradual emission shift with quenching | ~550 | ~620 | Decrease | researchgate.net |
| Compound 1 | Trifluoromethyl | Intensity increase up to 40% water, then shift | Not specified | Not specified | ~4.5-fold increase | researchgate.net |
Applications of 4 Cyanostilbene in Advanced Materials and Optoelectronics
Organic Electronics Applications
4-Cyanostilbene (B75606) and its derivatives serve as fundamental building blocks in several organic electronic devices due to their tunable electronic properties, solid-state luminescence, and charge transport capabilities.
Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are promising materials, particularly due to a phenomenon known as aggregation-induced emission (AIE). rsc.orgnih.gov Unlike many organic molecules that suffer from aggregation-caused quenching (ACQ) where their luminescence decreases or is extinguished in the solid state, AIE-active molecules, including many cyanostilbene derivatives, exhibit enhanced fluorescence in their aggregated or solid form. rsc.org This property is highly desirable for OLEDs, where the emissive layer is a solid thin film.
The incorporation of bulky groups into the cyanostilbene structure can prevent the detrimental π–π stacking in the solid state, leading to strong luminescence. rsc.org For instance, cruciform-shaped luminophores based on a carbazole (B46965) and dicyanovinylbenzene core, a derivative of cyanostilbene, have shown high solid-state luminescence efficiency. One such luminogen exhibited a high solid-state luminescence efficiency of up to 0.81. rsc.org Another example involves two twisted π-conjugated cruciform luminophores which demonstrated excellent solid-state efficiencies of up to 0.69 and 0.95. rsc.org
Furthermore, red-emitting OLEDs have been fabricated using a this compound derivative, 4-di(4'-tert-butylbiphenyl-4-yl)amino-4'-dicyanovinylbenzene (FVIN), doped into an Alq3 host. These devices have shown a remarkable stability in their external quantum efficiency (EQE), maintaining a value of around 1.5% over a broad doping range from 5% to 40%. arxiv.org At an optimal doping level of around 2%, the EQE reached a maximum of 2.1%. arxiv.org The development of efficient orange-red to red thermally activated delayed fluorescence (TADF) emitters has also been a focus, with some achieving EQEs as high as 26.0%. rsc.org
Table 1: Performance of OLEDs Incorporating this compound Derivatives
| Emissive Material/Derivative | Host | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |
|---|---|---|---|---|
| Cruciform luminogen (carbazole-dicyanovinylbenzene) | - | 0.81 (solid-state) | - | rsc.org |
| Twisted π-conjugated cruciform luminophore 1 | - | 0.69 (solid-state) | - | rsc.org |
| Twisted π-conjugated cruciform luminophore 2 | - | 0.95 (solid-state) | - | rsc.org |
| FVIN | Alq3 | 2.1% | Red | arxiv.org |
Organic Field-Effect Transistors (OFETs)
The charge transport properties of this compound derivatives make them suitable for application in Organic Field-Effect Transistors (OFETs). unizar.es The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Self-assembled nanostructures of π-conjugated cyanostilbene derivatives can exhibit both high photoluminescence and good charge carrier mobility. researchgate.net
Research has shown that the molecular packing in the solid state, which can be influenced by the introduction of various functional groups to the this compound core, plays a crucial role in determining the charge transport characteristics. For example, a lightweight organic material, trans-4-nitro-4'-dimethylamino-α-cyanostilbene, has demonstrated notable charge carrier mobility on the order of 10⁻⁴ cm²V⁻¹s⁻¹. researchgate.net More complex derivatives have shown even higher mobilities. For instance, a CF3-substituted compound with thiophene (B33073) rings, Me-4-TFPTA, formed single crystalline nanosheets with an electron mobility of 7.8 cm²V⁻¹s⁻¹. unizar.es Another study on a stable 4nπ dihydrotetraazapentacene derivative reported a field-effect hole mobility of 0.02 cm² V⁻¹s⁻¹. acs.org
Table 2: Charge Carrier Mobility of this compound Derivatives in OFETs
| Derivative | Mobility Type | Mobility (cm²V⁻¹s⁻¹) | Reference |
|---|---|---|---|
| trans-4-nitro-4'-dimethylamino-α-cyanostilbene | Charge Carrier | ~10⁻⁴ | researchgate.net |
| Me-4-TFPTA | Electron | 7.8 | unizar.es |
Organic Solar Cells (OSCs)
In the realm of Organic Solar Cells (OSCs), this compound derivatives have been investigated as components of the active layer, which typically consists of a blend of an electron donor and an electron acceptor material. unizar.es The power conversion efficiency (PCE) of an OSC is a key performance metric. The broad and strong absorption of some cyanostilbene derivatives in the UV-Visible region is a desirable property for high PCE. researchgate.net
For instance, a fullerene derivative modified with an α-cyanostilbene unit, when blended with the polymer donor P3HT, resulted in a bulk heterojunction solar cell with a PCE of 5.25%. rhhz.net This device exhibited an open-circuit voltage (Voc) of 0.86 V and a short-circuit current density (Jsc) of 8.5 mA/cm². rhhz.net In another study, new organic sensitizers for dye-sensitized solar cells (DSSCs), which are a type of OSC, were synthesized with terminal cyanovinylene 4-nitrophenyl segments. One such sensitizer, when used in a quasi-solid-state DSSC, achieved a PCE of 4.58%, which was further improved to 5.80% with the addition of a coadsorbent. acs.org
Table 3: Performance of Organic Solar Cells Incorporating this compound Derivatives
| Donor/Acceptor System | Device Type | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |
|---|---|---|---|---|---|
| P3HT / Fullerene-α-cyanostilbene derivative | Bulk Heterojunction OSC | 5.25% | 0.86 V | 8.5 mA/cm² | rhhz.net |
| D1 sensitizer | Quasi-solid-state DSSC | 4.58% | - | - | acs.org |
Liquid Crystal Displays (LCDs)
Certain derivatives of this compound exhibit liquid crystalline properties, making them suitable for use in Liquid Crystal Displays (LCDs). unizar.es The rod-like structure of the cyanostilbene group can act as a mesogen, the fundamental unit of a liquid crystal. colab.ws By attaching flexible alkyl or alkoxy chains to the this compound core, molecules that form various liquid crystal phases, such as nematic and smectic phases, can be synthesized. colab.ws
Photonic Devices and Optical Materials
The interaction of this compound and its derivatives with light makes them key components in various photonic devices and optical materials.
Design Principles for High-Resolution Spectroscopy of Excited States
High-resolution spectroscopy of molecules like this compound in the gas phase, particularly when jet-cooled, provides detailed information about their electronic excited states, molecular geometry, and dynamics such as isomerization. The design of such experiments is guided by several key principles:
Jet Cooling: To obtain high-resolution spectra, the molecules are seeded in a noble gas and expanded through a nozzle into a vacuum. This process dramatically cools the internal degrees of freedom (rotational and vibrational) of the molecules, simplifying the otherwise congested spectra at room temperature. This allows for the resolution of individual vibronic and even rotational transitions.
Laser Excitation: A tunable laser, often a pulsed dye laser, is used to excite the molecules from their ground electronic state (S₀) to a specific vibrational level of an excited electronic state (S₁). The spectral bandwidth of the laser must be narrow enough to resolve the fine features of the spectrum. aip.org
Fluorescence Detection: The resulting fluorescence from the excited molecules is collected and detected, typically by a photomultiplier tube. A fluorescence excitation spectrum is obtained by scanning the laser wavelength and recording the total fluorescence intensity. This spectrum maps the vibrational energy levels of the excited state.
Time-Resolved Measurements: To study the dynamics of the excited state, such as fluorescence lifetime and intramolecular processes like isomerization, time-resolved techniques are employed. Femtosecond stimulated Raman spectroscopy (FSR), for example, provides both high temporal (femtosecond) and spectral (wavenumber) resolution, allowing for the observation of vibrational spectra of short-lived excited states. aip.org
Theoretical Calculations: The experimental results are often complemented by quantum chemical calculations. These calculations can predict the geometries of the ground and excited states, vibrational frequencies, and potential energy surfaces, which aids in the assignment of the observed spectral features and the understanding of the excited-state dynamics. For instance, theoretical studies on cyanostilbene derivatives have been used to understand the mechanisms of aggregation-induced emission and photoisomerization by examining the potential energy surfaces of the ground and excited states. pku.edu.cnacs.org
The study of derivatives such as trans-4-(dimethylamino)-4'-cyanostilbene (DCS) has provided insights into the influence of substituents on the excited state properties. For example, the lack of a perfect mirror image relationship between the absorption and emission spectra of stilbene (B7821643) derivatives is often attributed to differences in the torsional frequencies of the phenyl rings between the ground and excited states. researchgate.net
Stimuli-Responsive Materials
This compound and its derivatives are pivotal in the development of "smart" materials that respond to external stimuli such as mechanical force, heat, vapor, and pH. These responses often manifest as changes in their fluorescent properties, making them highly valuable for applications in sensing, data storage, and security. tju.edu.cnrhhz.netnih.gov
Mechanochromism and Mechanofluorochromism
Mechanochromism is the phenomenon where a material changes color in response to mechanical stimuli like grinding, shearing, or pressure. rhhz.net When this color change is specifically a change in fluorescence, it is termed mechanofluorochromism. Many this compound derivatives exhibit significant mechanofluorochromic behavior, often linked to their aggregation-induced emission (AIE) properties. tju.edu.cnnih.gov
The underlying mechanism for this behavior is typically a transition between a crystalline state and an amorphous state. nih.gov In the crystalline form, the molecules are arranged in a highly ordered fashion. When mechanical force is applied, this ordered structure is disrupted, leading to a less-ordered, amorphous state. This change in the solid-state packing alters the intermolecular interactions and the molecular conformations, which in turn affects the electronic energy levels and, consequently, the fluorescence emission color. tju.edu.cnrsc.org
For instance, several donor-π-acceptor cyanostilbene derivatives have been synthesized that show remarkable, reversible mechanochromic features. tju.edu.cn The emission color of these materials can be reversibly switched by simple grinding and fuming or thermal treatment. tju.edu.cn The extent of the color change can be significant, with reported emission wavelength shifts of up to 119 nm. tju.edu.cnrsc.org The ability to tune these properties by altering the electron-donating or accepting groups on the cyanostilbene core provides a pathway to full-color optoelectronic materials. tju.edu.cnrsc.org
A study on α-cyanostilbene functionalized indolo[3,2-b]carbazole (B1211750) derivatives found that their mechanofluorochromic (MFC) properties were based on the synergistic effect of intramolecular planarization and intermolecular J-aggregation stacking after grinding. rsc.org Another example is a chiral fluorophore, ACNS, which demonstrated a tricolor photoluminescence transition among yellow, green, and blue under grinding and other stimuli. researchgate.net
Table 1: Examples of Mechanochromic this compound Derivatives
| Compound/Derivative Class | Stimulus | Observed Change | Wavelength Shift (nm) | Reference |
| Carbazole-based donor-π-acceptor cyanostilbenes | Grinding/Fuming | Reversible fluorescence color change | Up to 119 | tju.edu.cnrsc.org |
| (Z)-2,3-bis(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile (CNS-4) | Mechanical Force | Change from crystalline to amorphous state | Not specified | nih.gov |
| Chiral fluorophore ACNS | Grinding | Tricolor transition (yellow, green, blue) | Not specified | researchgate.net |
| α-cyanostilbene functionalized indolo[3,2-b]carbazole derivatives | Grinding | Based on intramolecular planarization and J-aggregation | Not specified | rsc.org |
Thermochromism and Vapochromism
Thermochromism and vapochromism are phenomena where a material's color changes in response to temperature and vapor exposure, respectively. This compound derivatives can be designed to exhibit these properties, often due to changes in their molecular aggregation or conformation triggered by the stimulus. rhhz.netnih.gov
The sensitivity of this compound derivatives to their environment, such as solvent polarity and temperature, stems from the twisted intramolecular charge transfer (TICT) state. rhhz.net This property allows them to act as fluorescent probes for detecting subtle environmental changes. rhhz.net For example, a cyanostilbene-based liquid crystal film showed a reversible change from yellowish-green to green fluorescence upon heating, with the emission peak blue-shifting from 550 nm to 530 nm as the temperature increased to 170 °C. mdpi.com
Vapochromism is often observed in these materials as well. The introduction of specific functional groups can make the cyanostilbene derivatives sensitive to particular chemical vapors. For instance, carboxyl-substituted cyanostilbene derivatives have been shown to exhibit a fluorescence response to different types of amine vapors. rsc.org
pH-Responsive Systems
The incorporation of acidic or basic functional groups into the this compound structure can render them sensitive to changes in pH. This has led to the development of pH-responsive fluorescent probes and materials. rhhz.netrsc.org
Two cyanostilbene derivatives with carboxyl groups demonstrated a clear fluorescence response to pH changes. rsc.org One compound showed different fluorescence in its neutral state compared to its solution in a THF/H2O mixture, a difference attributed to the ionic intensity of the pH buffer affecting its solubility and aggregation. rsc.org The other compound exhibited green luminescence at low pH (below 4.0), which disappeared and was replaced by a new blue emission peak at around 450 nm when the pH was increased above 4.0. rsc.org This on-off switching behavior makes these compounds promising for pH sensing applications.
Furthermore, fluorescent nanoparticles based on cyanostilbene have shown distinct pH-responsiveness, as the coordinated system collapses upon acid treatment. rhhz.net This property has been explored for applications in living cell imaging, where the nanoparticles can act as harmless near-infrared (NIR) imaging agents. rhhz.net
Molecular Switches and Photochromic Systems
Photochromic materials change their optical properties, such as color and fluorescence, upon exposure to light, and this change is often reversible. This compound and its derivatives are excellent candidates for creating molecular switches and photochromic systems due to their ability to undergo photochemical reactions like E/Z isomerization, photocyclization, and photodimerization. rsc.orgdntb.gov.ua
Reversible E/Z Isomerization for Switching Applications
The carbon-carbon double bond in the stilbene core of this compound allows for the existence of two geometric isomers: the trans (E) and cis (Z) isomers. These isomers often have different physical and photophysical properties. The conversion between the E and Z forms can be triggered by light, making this compound a fundamental component of light-activated molecular switches. nankai.edu.cnacs.orgacs.org
The E/Z isomerization process can lead to significant changes in fluorescence. For example, a cyanostilbene derivative was reported to convert from the Z,Z-isomer to the E,E-isomer under 365 nm UV light. nankai.edu.cnacs.org This process was reversible only in the presence of cucurbit rsc.orguril under the same light source and was accompanied by a reversible change in fluorescence from green to yellow. nankai.edu.cnacs.org This demonstrates how supramolecular interactions can be used to control the switching behavior.
In another study, α-cyanostilbene-based supramolecular polymers exhibited reversible switching of their phase structures, surface topographies, birefringence, and fluorescence properties, all induced by photothermal E/Z isomerization. acs.org This highlights the potential for creating multi-responsive materials where a single stimulus (light) can trigger a cascade of changes in material properties.
Photocyclization and Photodimerization Processes
Besides E/Z isomerization, this compound derivatives can undergo other photochemical reactions, such as photocyclization and photodimerization, which can also be harnessed for switching applications. rsc.org
Photocyclization involves the formation of a new ring within the molecule upon light irradiation. A cyanostilbene-based molecule was shown to undergo photoisomerization followed by photocyclization sequentially under continuous 365 nm illumination in solution. dntb.gov.ua This process resulted in a more than tenfold increase in fluorescence intensity due to the formation of a highly fluorescent photocyclization product. dntb.gov.ua
Photodimerization is a [2+2] cycloaddition reaction between two cyanostilbene molecules, typically occurring in the solid state or in highly ordered assemblies. nih.govnih.gov This reaction can be used to switch off fluorescence. For instance, a cyanostilbene crystal was designed to be non-luminescent because its molecular packing facilitated solid-state [2+2] photodimerization. rsc.org However, by forming a cocrystal with another molecule, the packing was altered, inhibiting photodimerization and turning the luminescence "on". rsc.org This demonstrates a strategy for luminescence regulation based on controlling the molecular packing to either promote or prevent photodimerization. rsc.org The photodimerization of various stilbene derivatives, including p-cyanostilbene, has been efficiently carried out using a DNA duplex as a scaffold to pre-organize the molecules. nih.gov
The choice between E/Z isomerization and [2+2] photocycloaddition can be controlled by the solvent. A π-extended cyanostilbene bolaamphiphile was shown to undergo reversible E/Z photoisomerization in organic solvents, while in aqueous solutions, where it forms supramolecular polymers, it underwent a nearly quantitative [2+2] photocycloaddition. nih.gov This solvent-selective photochemical transformation opens up new avenues for creating environmentally friendly and controllable photochemical systems. nih.gov
Table 2: Photochemical Reactions of this compound for Switching Applications
| Photochemical Process | Stimulus | Outcome | Application | Reference |
| Reversible E/Z Isomerization | UV light (365 nm) / Cucurbit rsc.orguril | Reversible fluorescence switch (green to yellow) | Molecular Switches | nankai.edu.cnacs.org |
| Photocyclization | Continuous UV light (365 nm) | >10-fold increase in fluorescence | Multifunctional Molecules | dntb.gov.ua |
| Photodimerization | Solid-state packing | Luminescence "off" state | Luminescence Regulation | rsc.org |
| Solvent-controlled Photoreaction | Organic vs. Aqueous Solvent | Switch between E/Z isomerization and [2+2] cycloaddition | Selective Photochemical Transformations | nih.gov |
Chemical Sensing and Detection
The unique photophysical properties of this compound and its derivatives, particularly their sensitivity to the chemical environment, have positioned them as promising candidates for the development of advanced chemical sensors. Their ability to exhibit changes in color or fluorescence upon interaction with specific analytes forms the basis for their application in detecting a range of chemical species.
Design of Colorimetric Sensors for Volatile Analytes (e.g., Acids, Amines)
Derivatives of this compound have been engineered as effective colorimetric sensors for the detection of volatile analytes, notably volatile acids and organic amines. researchgate.netresearchgate.net The design of these sensors often involves incorporating proton-binding sites, such as dimethylamine (B145610) groups, into a large π-conjugated α-cyanostilbene structure. rsc.org This structural feature allows for sensitive and, in some cases, naked-eye detection of volatile acids. researchgate.netrsc.org
The sensing mechanism is based on the protonation or deprotonation of the cyanostilbene derivative upon exposure to acidic or basic vapors, which alters the molecule's intramolecular charge transfer (ICT) characteristics and results in a visible color change. rsc.orgnih.gov For instance, two α-cyanostilbene isomers, M-PDC and P-PDC, synthesized from 4-(dimethylamino)cinnamaldehyde, have demonstrated the ability to detect volatile acids. rsc.org When these compounds, containing dimethyl amine units as proton binding sites, are in a solution of CH2Cl2, they show a sensitive response to certain volatile acids. rsc.org
Furthermore, films of these compounds can be created on substrates like quartz plates. researchgate.netrsc.org While these films may initially exhibit weak fluorescence due to aggregation-caused quenching (ACQ), this can be overcome by introducing surfactants like CTAB, leading to significant fluorescence enhancement. researchgate.netrsc.org These enhanced films are then capable of responding to volatile acid gases. rsc.org The reversibility of the sensing process is a key feature; the films can be regenerated by exposure to volatile organic amine gases, making them reusable. researchgate.netrsc.org
The performance of these sensors is notable for their low detection limits. For example, solutions of M-PDC and P-PDC can detect trifluoroacetic acid (TFA) with limits of detection in the nanomolar range. rsc.org When fabricated as films, they can detect gaseous TFA at parts-per-million (ppm) levels. researchgate.netrsc.org These cyanostilbene-based systems provide a foundation for creating functional materials for the detection of gaseous acids and amines. researchgate.net
Table 1: Detection Limits of α-Cyanostilbene Derivatives for Volatile Analytes
| Sensor Compound | Analyte | Medium | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| M-PDC | Trifluoroacetic Acid (TFA) | CH2Cl2 Solution | 2.0 nM | rsc.org |
| P-PDC | Trifluoroacetic Acid (TFA) | CH2Cl2 Solution | 8.82 nM | rsc.org |
| M-PDC + TFA | Triethylamine (TEA) | CH2Cl2 Solution | 1.76 nM | rsc.org |
| P-PDC + TFA | Triethylamine (TEA) | CH2Cl2 Solution | 3.47 nM | rsc.org |
| M-PDC Film | Trifluoroacetic Acid (TFA) Gas | Solid Film | 17.4 ppm | researchgate.netrsc.org |
| P-PDC Film | Trifluoroacetic Acid (TFA) Gas | Solid Film | 2.37 ppm | researchgate.netrsc.org |
Anion Receptor Development
The field of supramolecular chemistry has seen the emergence of cyanostilbene derivatives as effective anion receptors. rsc.orgscispace.com The development of these receptors is driven by the need for selective binding and sensing of various anions, which play crucial roles in biological and environmental systems. bohrium.com The design of these receptors often leverages non-covalent interactions, such as hydrogen bonding, to achieve anion coordination. rsc.org
α-Cyanostilbenes, in particular, have been utilized to create small, selective chloride receptors that rely on C–H···anion interactions as an alternative to the more common NH-based hydrogen bond donors. chemrxiv.orgresearchgate.net By modifying the substituents on the cyanostilbene framework, researchers can tune the receptor's affinity and selectivity for specific anions. chemrxiv.org For example, a derivative featuring four trifluoromethyl groups and a nitro group demonstrated high chloride affinity and transport rates, even outperforming some traditional triazole-based compounds. chemrxiv.orgresearchgate.net This compound also showed a clear preference for transporting chloride over other anions like hydroxide, bicarbonate, and fluoride. chemrxiv.orgresearchgate.net
Another approach involves incorporating the cyanostilbene motif into more complex structures. Bis-cyanostilbene derivatives containing an isophthalamide (B1672271) central unit, a known anion-binding site, have been developed. polimi.it The two converging amidic NH groups in this structure create a favorable environment for hydrogen bonding with anions. polimi.it These types of receptors have been explored for their potential in sensing applications, including the detection of CO2. polimi.itnih.gov In one system, a bis-cyanostilbene derivative acts as an anion receptor for a carbamate (B1207046) ionic liquid formed from the reaction of CO2 with an amine, leading to a change in the system's aggregation state and a corresponding fluorescent response. polimi.it This demonstrates the potential for developing cyanostilbene-based chemosensors for gases based on anion recognition principles. unizar.es
Fluorescent Probes and Bioimaging Applications
The inherent fluorescence of this compound and its derivatives, which can be modulated by the surrounding environment, makes them highly suitable for applications as fluorescent probes and in bioimaging. smolecule.com Their utility spans from probing fundamental molecular interactions to visualizing complex biological structures.
Solvation Probes in Complex Environments
Derivatives of this compound, such as trans-4-(dimethylamino)-4'-cyanostilbene (DCS), are notable for their use as solvation probes. researchgate.netamanote.comnih.gov These molecules exhibit strong solvatochromism, meaning their absorption and emission spectra shift significantly with changes in solvent polarity. researchgate.netrsc.org This sensitivity arises from a large change in dipole moment upon photoexcitation. acs.org
DCS has been extensively studied to understand its photophysical behavior in various solvents. researchgate.netacs.org Its absorption and steady-state emission spectra change systematically with solvent polarity, which is characteristic of a molecule with a single, highly polar excited state. acs.org The emission dynamics of DCS, measured using techniques like Kerr-gate emission spectroscopy, have been shown to reflect solvent relaxation down to the subpicosecond timescale. acs.orgnih.gov
The spectral response functions measured with DCS correlate well with those of other established solvation probes, such as coumarin (B35378) 153, making DCS a valuable alternative for studying solvation dynamics in diverse and complex environments, including supercritical fluids. acs.orgnih.gov These properties allow researchers to probe the local polarity and dynamics of environments like biological membranes or polymer matrices. smolecule.com
Table 2: Photophysical Properties of the Solvation Probe DCS
| Property | Value | Significance | Reference |
|---|---|---|---|
| Absorption Transition Moment (Mabs) | 6.7 ± 0.4 D | Large and solvent-independent, ruling out certain emissive states. | nih.govacs.org |
| Emission Transition Moment (Mem) | 7.6 ± 0.8 D | Large and solvent-independent, supporting a single highly polar excited state. | nih.govacs.org |
| Solvatochromism | Strong (large Stokes shift) | Indicates high sensitivity to solvent polarity. | researchgate.net |
| Fluorescence Quantum Yield | Relatively high | Provides strong signal for detection. | researchgate.net |
| Excited-State Lifetime | Very short | Enables time-resolved spectroscopy applications. | researchgate.net |
Bioimaging Agents (e.g., Amyloid Fibril Detection)
A significant application of cyanostilbene derivatives in bioimaging is the detection of amyloid fibrils, which are protein aggregates associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. latrobe.edu.aubiorxiv.orgacs.orgnih.gov α-Cyanostilbene derivatives, in particular, have been developed as "turn-on" fluorescent probes that exhibit enhanced emission upon binding to these fibrillar structures. eco-vector.com
One such probe, an α-cyanostilbene derivative referred to as ASCP, displays aggregation-induced emission (AIE) properties. latrobe.edu.auacs.orgnih.gov Similar to the widely used amyloid probe Thioflavin T (ThT), ASCP is fluorogenic in the presence of amyloid fibrils. latrobe.edu.aubiorxiv.org However, ASCP offers several advantages. Upon binding to fibrils and excitation, it produces a red-shifted emission with a large Stokes shift of 145 nm. acs.orgnih.govbiorxiv.org This large shift is beneficial as it minimizes spectral overlap in multicolor imaging experiments. biorxiv.org
Research has shown that ASCP has a higher binding affinity for fibrillar α-synuclein than ThT. acs.orgnih.gov Crucially, ASCP can also detect oligomeric species formed during the early stages of aggregation and is also fluorogenic in the presence of amorphous aggregates, a capability where ThT is less effective. latrobe.edu.auacs.orgnih.gov These enhanced spectral characteristics and sensitivity to different aggregate forms make α-cyanostilbene derivatives like ASCP promising alternatives for the in vitro study of amyloid fibril formation and for visualizing fibrils using advanced microscopy techniques like Total Internal Reflection Fluorescence (TIRF) microscopy. latrobe.edu.auacs.orgnih.gov
Development of Nanoparticles for Bioimaging
Incorporating this compound derivatives into nanoparticles is a rapidly advancing strategy for creating robust and versatile bioimaging agents. smolecule.comresearchgate.net This approach leverages the unique optical properties of cyanostilbenes, such as aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state within a nanoparticle. researchgate.net
Lignin-based nanoparticles containing this compound derivatives have been developed, showing bright luminescence in the near-infrared (NIR) region. researchgate.net These nanoparticles, with an average size of about 156 nm, are advantageous for in vivo applications due to their small size, high luminescence, and low toxicity. researchgate.net The AIE phenomenon in these nanoparticles is attributed to the restriction of intramolecular rotation and vibration of the cyanostilbene units when aggregated in an aqueous medium. researchgate.net
Other strategies involve creating fluorescent organic nanoparticles (FONs) from amphiphilic cyanostilbene derivatives. nih.gov For example, a derivative of tetraphenylethylene (B103901) (TPE) and malononitrile (B47326) can self-assemble into FONs with NIR fluorescence that is significantly enhanced upon binding to Aβ1-42 fibrils, making them suitable for imaging amyloid plaques in brain tissue of transgenic mice. nih.gov The development of such nanoparticles, which can be synthesized through methods like reprecipitation or emulsion evaporation, opens up possibilities for multiplexed fluorescence imaging and sensitive detection in complex biological systems. acs.orgnih.gov
Supramolecular Chemistry and Self Assembly of 4 Cyanostilbene Derivatives
Host-Guest Chemistry with Macrocyclic Hosts.rsc.orgdntb.gov.ua
The encapsulation of 4-cyanostilbene (B75606) derivatives within macrocyclic hosts, particularly cucurbit[n]urils (CB[n]), offers a powerful method to regulate their photochemical and photophysical properties in aqueous solutions. rsc.org The size of the CB[n] cavity plays a crucial role in determining the outcome of photoirradiation. rsc.orgresearcher.life
The photochromic behavior of cyanostilbene derivatives, which often involves reversible transformations like Z/E isomerization and photodimerization, can be precisely modulated by encapsulation within CB[n] hosts. rsc.org These macrocycles possess a hydrophobic cavity and carbonyl-lined portals that can bind guest molecules with high affinity, thereby altering their reactivity. rsc.org The interaction is highly dependent on the match between the host's cavity size and the guest's dimensions. For a specific cyanostilbene derivative (1-Z), different CB[n] hosts were found to direct the photoreaction down distinct pathways. rsc.orgresearcher.life For instance, the presence of CB rhhz.net was shown to favor the Z to E isomerization process upon light irradiation. rsc.org In contrast, the larger CB rsc.org host was found to inhibit the photoreaction of the guest molecule altogether. rsc.orgresearcher.life Even larger hosts, like CB beilstein-journals.org, can facilitate different reactions; in one case, it induced an emission color change by encapsulating a photodimer of the cyanostilbene derivative that formed during irradiation. rsc.orgresearcher.life
Encapsulation provides a means to control not only the type of photoreaction but also the resulting emission properties. rsc.org The confinement of the cyanostilbene guest within the host cavity can restrict intramolecular rotations, which are often responsible for non-radiative decay pathways in the solution state. rsc.org
For the cyanostilbene derivative 1-Z, its interaction with different CB[n] hosts leads to distinct outcomes:
With CB rsc.org : This host effectively shields the guest molecule from the light stimulus, protecting it from undergoing a photoreaction and preserving its initial state. rsc.org
With CB beilstein-journals.org : In the presence of this host, irradiation leads to the formation of a photodimer of 1-Z, which is then encapsulated within the large CB beilstein-journals.org cavity, causing a noticeable change in the fluorescence color. rsc.org
This demonstrates the unique capability of different-sized CB[n] hosts to modulate the photochromic and emissive properties of cyanostilbene guests through specific host-guest interactions. rsc.org
| Macrocyclic Host | Observed Photochemical Outcome | Effect on Emission |
|---|---|---|
| CB rhhz.net | Favors Z to E isomerization | Fluorescence signal decreases as the non-fluorescent E-isomer is formed. |
| CB rsc.org | Inhibits photoreaction | Protects the guest from external light stimulation, preserving its initial state. |
| CB beilstein-journals.org | Induces photodimerization and encapsulation of the dimer | Causes a change in fluorescence color due to the formation and encapsulation of the photodimer. |
Halogen Bonding Interactions in Supramolecular Assemblies.beilstein-journals.orgsemanticscholar.org
Halogen bonding has emerged as a significant non-covalent interaction for constructing supramolecular materials. beilstein-journals.org This interaction, involving a halogen atom as an electrophilic region (the halogen bond donor) and a Lewis base (the halogen bond acceptor), has been used to create liquid crystalline materials from cyanostilbene derivatives. beilstein-journals.orgsemanticscholar.org In one study, fluorescent liquid crystals were formed through the self-assembly of nitro-cyanostilbene acceptors with iodofluorobenzene-based donors. beilstein-journals.org
The formation of these halogen-bonded assemblies had a pronounced effect on the mesomorphic and photophysical properties of the materials. beilstein-journals.orgsemanticscholar.org While some of the individual nitro-cyanostilbene components with longer alkyl chains showed smectic phases, the halogen-bonded complexes with tetrafluoroiodostilbene exhibited nematic mesophases. semanticscholar.org This demonstrates that halogen bonding can be used to induce or modify liquid crystalline behavior. beilstein-journals.org Furthermore, the fluorescence properties, characteristic of the aggregation-induced emission (AIE) behavior of cyanostilbenes, were also impacted by the self-assembly. beilstein-journals.orgsemanticscholar.org The length of the terminal alkoxy chain on the nitro-cyanostilbene component significantly influenced the fluorescence, which was attributed to differences in the molecular packing of assemblies with even or odd numbers of carbon atoms in the chain. beilstein-journals.org
| Halogen Bond Acceptor | Halogen Bond Donor | Resulting Property |
|---|---|---|
| Nitro-cyanostilbene (NO₂-Cₙ, n=8-11) | Tetrafluoroiodostilbene (F₄St) | Formation of nematic mesophases, in contrast to the smectic or non-mesomorphic behavior of individual components. |
| Nitro-cyanostilbene (NO₂-Cₙ) | Fluoroiodoazobenzenes (e.g., F₄Az) | Tuning of fluorescence behavior based on the length of the alkoxy chain (n) on the cyanostilbene. |
Supramolecular Polymerization and its Influence on Photochemical Outcomes.rsc.orgrsc.org
Supramolecular polymerization offers a sophisticated strategy to control the photochemical reactivity of cyanostilbenes by pre-organizing the molecules in solution. rsc.org By designing a π-extended cyanostilbene bolaamphiphile, researchers have demonstrated precise, solvent-controlled switching between two distinct photochemical pathways: E/Z isomerization and [2+2] photocycloaddition. rsc.orgrsc.org
In organic solvents like THF, the bolaamphiphile exists in a monomeric, dissolved state. rsc.org Upon photoirradiation, it undergoes a highly efficient and reversible E/Z photoisomerization, a typical reaction for stilbene-like molecules in a non-constrained environment. rsc.org However, in aqueous solutions, the same molecule behaves very differently. The hydrophobic effect drives the molecules to aggregate and form highly ordered, one-dimensional supramolecular polymers. rsc.orgrsc.org This self-assembly results in a regular and preorganized antiparallel J-type arrangement of the cyanostilbene units. rsc.org When these aqueous supramolecular polymers are irradiated with light, the E/Z isomerization is suppressed, and the reaction proceeds almost exclusively via a [2+2] photocycloaddition, yielding a single cyclobutane (B1203170) product (anti head-to-tail). rsc.org This demonstrates a powerful approach to dictate photochemical outcomes based on environmentally friendly solvent control, broadening the utility of supramolecular polymerization. rsc.org
| Solvent System | Molecular State | Primary Photochemical Outcome upon Irradiation |
|---|---|---|
| Organic Solvent (e.g., THF) | Monomeric / Dissolved | Reversible E/Z Photoisomerization |
| Aqueous Solution | Supramolecular Polymerization (Antiparallel J-type arrangement) | Quantitative [2+2] Photocycloaddition |
Self-Assembled Nanostructures for Optoelectronic Applications.researchgate.netcapes.gov.br
π-Conjugated cyanostilbene derivatives are excellent building blocks for creating self-assembled nanostructures with desirable optical and electrical properties for optoelectronic devices. capes.gov.br These molecules can form a variety of nano- and microstructures, including nanowires and vesicles, driven by intermolecular interactions. capes.gov.brrsc.org A key feature of many cyanostilbene derivatives is their "twist elasticity," which allows for significant conformational changes that facilitate favorable intermolecular packing. capes.gov.br
This controlled packing is crucial for achieving both high photoluminescence efficiency and good charge carrier mobility, two properties that are often mutually exclusive in organic materials. capes.gov.br The self-assembly process can lead to aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state enhances light emission. researchgate.net For instance, cyanostilbene modified with dimethylaniline can self-assemble into vesicles or fibrous structures depending on the solvent, with the morphology being further tunable by photo-isomerization, which also enhances emission. rsc.org The resulting highly crystalline one-dimensional nanowires and other nanostructures exhibit rich electronic properties, including good electrical conductivity and field-effect carrier mobility, making them promising for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. capes.gov.brresearchgate.net
Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements
Research into 4-cyanostilbene (B75606) and its derivatives has yielded a wealth of knowledge and technological advancements. A primary focus has been on their remarkable optical properties. Many this compound derivatives are known for their aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) characteristics. researchgate.netresearchgate.net This phenomenon, where the compounds are non-emissive in dilute solutions but become highly fluorescent in an aggregated state or in the solid state, is attributed to the restriction of intramolecular rotations in the condensed phase. researchgate.net This property has been pivotal in their application as solid-state emitters in organic light-emitting diodes (OLEDs). researchgate.netrsc.org
Furthermore, the donor-acceptor (D-π-A) architecture, where the cyanostilbene moiety acts as the acceptor, has been extensively explored. nih.gov This design allows for intramolecular charge transfer (ICT), leading to properties like solvatochromism, where the emission color changes with the polarity of the solvent. rsc.orgrhhz.net This sensitivity to the local environment has made them valuable as fluorescent probes for sensing and bioimaging. smolecule.comrsc.org
The versatility of the this compound scaffold allows for extensive structural modifications. rsc.orgunizar.es By introducing various functional groups, researchers have been able to fine-tune the photophysical and electronic properties, leading to a wide range of emission colors and enhanced quantum yields. rsc.orgrsc.org This has led to the development of materials for a variety of applications, including:
Organic Electronics: As active components in OLEDs, organic field-effect transistors (OFETs), and organic solar cells (OSCs). smolecule.comresearchgate.net
Chemical Sensing: For the detection of ions and small molecules. rsc.org
Bioimaging: As fluorescent probes for visualizing biological structures and processes. biorxiv.org
Smart Materials: In the creation of materials that respond to external stimuli such as light, heat, and mechanical force (mechanofluorochromism). rsc.orgmdpi.com
Challenges and Opportunities in this compound Research
Despite the significant progress, several challenges remain in the field of this compound research. A key challenge is to achieve high-efficiency, deep-blue, and near-infrared (NIR) emitting materials, which are highly desirable for display and bioimaging applications, respectively. rhhz.net While a broad range of emission colors has been achieved, pushing the emission to the extremes of the visible spectrum and beyond with high quantum yields remains an active area of research.
Another challenge lies in the precise control of the self-assembly of this compound derivatives in the solid state. The photophysical properties of these materials are highly dependent on their molecular packing. nih.govunizar.es Therefore, developing strategies to control the crystal structure and morphology is crucial for optimizing device performance. This includes overcoming issues like aggregation-caused quenching (ACQ) in certain systems and promoting favorable J-aggregation. unizar.es
Opportunities for future research are abundant. The development of multi-stimuli responsive materials based on this compound is a promising avenue. researchgate.netrsc.org These materials, which can change their properties in response to multiple external signals, could find applications in advanced sensors, smart coatings, and data storage. Furthermore, there is a growing interest in the application of this compound derivatives in theranostics, combining both diagnostic imaging and therapeutic functions. Some derivatives have been investigated for their potential anticancer properties. andrews.edu
The exploration of cyanostilbene-based liquid crystals also presents exciting opportunities. mdpi.com These materials combine the properties of liquid crystals with the unique photophysical characteristics of cyanostilbenes, opening doors for new applications in displays and photonics.
Emerging Trends in Tailoring Molecular Structures for Specific Photophysical and Electronic Behaviors
A major trend in current research is the rational design and synthesis of novel this compound derivatives with precisely tailored properties. rsc.orgnih.gov This involves a deep understanding of structure-property relationships, often aided by computational modeling using techniques like Density Functional Theory (DFT). nih.govacs.org
Several key strategies are being employed to tailor the molecular structures:
Modification of Donor and Acceptor Moieties: By systematically varying the electron-donating and electron-withdrawing groups attached to the cyanostilbene core, researchers can fine-tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby controlling the emission color and electronic properties. acs.orgrsc.org
Introduction of Bulky Substituents: The incorporation of bulky groups can influence the molecular packing in the solid state, preventing detrimental π-π stacking and promoting AIE. rsc.org
Extension of π-Conjugation: Extending the π-conjugated system can lead to a red-shift in the absorption and emission spectra, enabling access to longer wavelength emissions. unizar.es
Creation of Complex Architectures: Researchers are exploring more complex molecular architectures, such as cruciform-shaped molecules and star-shaped compounds, to achieve unique photophysical properties and improved performance in devices. rsc.orgrsc.org For instance, the development of cruciform luminophores with a rigid X-shaped geometry has led to materials with enhanced light emission and charge transport characteristics. rsc.org
The integration of this compound units into polymers and supramolecular assemblies is another emerging trend. researchgate.netunizar.es This approach allows for the creation of processable materials with enhanced mechanical and photophysical properties, suitable for large-area flexible electronic devices.
The table below summarizes some examples of how molecular structure modifications in this compound derivatives influence their properties.
| Structural Modification | Resulting Property | Potential Application |
| Introduction of triphenylamine (B166846) donor and pyridyl acceptor | Solvatochromic emission, white light emission in specific mixtures acs.org | White light-emitting diodes (WLEDs) acs.org |
| Incorporation into an indolo[3,2-b]carbazole (B1211750) core (A–π–D–π–A structure) | Aggregation-induced emission enhancement (AIEE) rsc.org | Organic light-emitting diodes (OLEDs) rsc.org |
| Combination with a Schiff base | Fluorescence changes upon metal ion binding rsc.org | Metal ion sensing rsc.org |
| Attachment of a methylpyridinium and dimethylamine (B145610) moieties | Enhanced Stokes shift and binding affinity to amyloid fibrils biorxiv.org | Bioimaging of amyloid aggregates biorxiv.org |
| Changing from a rod-shaped to a bent-shaped rigid core | Lowered phase transition temperatures in liquid crystals mdpi.com | Liquid crystal displays (LCDs) mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Cyanostilbene, and how do reaction conditions influence yield and purity?
- Methodology : Optimize synthesis via Wittig or Heck reactions, varying solvents (e.g., DMF vs. THF), catalysts (Pd-based for Heck), and temperature. Monitor progress using TLC and HPLC. Characterize purity via -NMR (e.g., monitoring trans/cis isomer ratios) and melting point analysis.
- Key Considerations : Document reaction times and stoichiometry rigorously to ensure reproducibility . Compare yields under inert vs. aerobic conditions to assess oxidative stability .
Q. How do spectroscopic techniques (UV-Vis, fluorescence) characterize the photophysical properties of this compound?
- Methodology : Prepare solutions in solvents of varying polarity (cyclohexane, ethanol). Acquire UV-Vis spectra to identify - transitions. Measure fluorescence quantum yields using integrating spheres, referencing standards like quinine sulfate.
- Data Interpretation : Correlate Stokes shifts with solvent polarity to infer intramolecular charge transfer (ICT) behavior. Tabulate extinction coefficients and emission maxima for reproducibility .
Q. What strategies ensure reproducibility in crystallizing this compound for structural analysis?
- Methodology : Screen solvents (e.g., acetone, ethyl acetate) via slow evaporation or diffusion. Use single-crystal X-ray diffraction to resolve molecular packing. Validate purity via PXRD and DSC.
- Documentation : Report crystal growth conditions (temperature, humidity) and compare with literature lattice parameters to identify polymorphs .
Advanced Research Questions
Q. How can computational methods (e.g., TD-DFT) predict and resolve contradictions in this compound’s excited-state behavior?
- Methodology : Perform TD-DFT calculations with solvent models (PCM) to simulate absorption/emission spectra. Compare with experimental data to validate ICT or aggregation-induced emission (AIE) mechanisms.
- Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
Q. What experimental designs test the photostability of this compound in optoelectronic applications?
- Hypothesis : Propose that prolonged UV exposure induces cis-trans isomerization or cyanophenyl ring degradation.
- Methodology : Expose thin films to controlled UV irradiation (e.g., 365 nm). Monitor changes via FTIR (C≡N stretch at ~2220 cm) and AFM (surface morphology). Include dark controls and triplicate samples .
Q. How do steric and electronic substituents affect this compound’s aggregation-induced emission (AIE) properties?
- Experimental Design : Synthesize derivatives with electron-donating (e.g., -OMe) or bulky groups (e.g., -tBu). Measure fluorescence in THF/water mixtures (0–99% HO).
- Data Analysis : Plot intensity vs. water fraction; use DLS or TEM to correlate AIE with nanoparticle size. Statistically compare quantum yields via ANOVA .
Q. What statistical approaches resolve contradictions in reported fluorescence lifetimes of this compound?
- Methodology : Conduct time-resolved fluorescence decay experiments with picosecond lasers. Fit data to multi-exponential models (e.g., minimization). Perform error propagation analysis to identify instrument vs. sample variability.
- Reporting : Tabulate lifetimes with confidence intervals and reference excitation wavelengths .
Methodological Challenges & Solutions
Q. How to design a study analyzing this compound’s mechanochromic luminescence?
- Controls : Compare pristine vs. ground crystals (ball milling). Monitor emission shifts via in situ spectroscopy.
- Advanced Techniques : Use pressure-dependent Raman spectroscopy to track structural changes. Validate with PXDR before/after mechanical stress .
Q. What protocols ensure rigorous reporting of this compound’s structure-property relationships?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
